molecular formula C18H22N2OS B12398737 Lu AA39835-d3

Lu AA39835-d3

Numéro de catalogue: B12398737
Poids moléculaire: 317.5 g/mol
Clé InChI: GZGSAICCNTYGOF-SUZPVGJMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lu AA39835-d3 is a useful research compound. Its molecular formula is C18H22N2OS and its molecular weight is 317.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H22N2OS

Poids moléculaire

317.5 g/mol

Nom IUPAC

2,3,6-trideuterio-5-(2,4-dimethylphenyl)sulfanyl-4-piperazin-1-ylphenol

InChI

InChI=1S/C18H22N2OS/c1-13-3-6-17(14(2)11-13)22-18-12-15(21)4-5-16(18)20-9-7-19-8-10-20/h3-6,11-12,19,21H,7-10H2,1-2H3/i4D,5D,12D

Clé InChI

GZGSAICCNTYGOF-SUZPVGJMSA-N

SMILES isomérique

[2H]C1=C(C(=C(C(=C1N2CCNCC2)SC3=C(C=C(C=C3)C)C)[2H])O)[2H]

SMILES canonique

CC1=CC(=C(C=C1)SC2=C(C=CC(=C2)O)N3CCNCC3)C

Origine du produit

United States

Foundational & Exploratory

Lu AA39835: A Technical Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Lu AA39835 is a pharmacologically active, minor metabolite of the multimodal antidepressant vortioxetine (B1682262).[1] This technical guide provides a comprehensive overview of the mechanism of action of Lu AA39835, focusing on its interaction with the human serotonin (B10506) transporter (SERT) and its pharmacokinetic profile, particularly concerning its limited central nervous system exposure. Quantitative data from available studies are summarized, and while specific, detailed experimental protocols are not publicly available, generalized methodologies for the key assays are described. This document aims to serve as a resource for researchers and professionals in the field of drug development and neuropharmacology.

Introduction

Vortioxetine is an antidepressant with a multimodal mechanism of action, primarily involving the inhibition of the serotonin transporter (SERT) and modulation of several serotonin receptors.[1] Upon administration, vortioxetine is extensively metabolized in the liver, leading to the formation of several metabolites.[1] One of these, Lu AA39835, has been identified as a pharmacologically active molecule. However, its contribution to the overall therapeutic effect of vortioxetine is considered minimal due to its low systemic exposure and inability to cross the blood-brain barrier (BBB).[1] This guide delves into the specifics of Lu AA39835's mechanism of action based on the available nonclinical data.

Pharmacological Profile

Primary Mechanism of Action: Serotonin Transporter (SERT) Inhibition

The principal pharmacological activity of Lu AA39835 is the inhibition of the human serotonin transporter (hSERT).[1] SERT is a crucial protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a key mechanism for the therapeutic effect of many antidepressants.

Quantitative Analysis of SERT Inhibition

The inhibitory potency of Lu AA39835 at the hSERT has been quantified in in vitro studies. The available data is presented in the table below.

CompoundTargetAssay TypeValueReference
Lu AA39835hSERTKi (nmol/L)15.5FDA documentation

Table 1: Inhibitory Potency of Lu AA39835 at the Human Serotonin Transporter.

Pharmacokinetics

Metabolic Profile

Lu AA39835 is a minor metabolite of vortioxetine, with a metabolic ratio of ≤ 0.04, indicating that its systemic exposure is significantly lower than that of the parent drug.[1]

Blood-Brain Barrier Penetration

A critical aspect of the pharmacological profile of Lu AA39835 is its inability to penetrate the blood-brain barrier.[1] This has been determined through nonclinical studies, the specific details of which are not publicly available ("data on file").[1] The lack of CNS penetration is a primary reason why Lu AA39835 is not considered to contribute significantly to the antidepressant effects of vortioxetine, despite its in vitro activity at SERT.[1]

Experimental Methodologies (Generalized)

While the specific, detailed experimental protocols for the studies on Lu AA39835 are not publicly available, this section describes the general methodologies typically employed for the key experiments cited.

SERT Binding Assay (Generalized Protocol)

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the inhibitory constant (Ki) of Lu AA39835 for the human serotonin transporter (SERT).

General Procedure:

  • Preparation of Membranes: Membranes from cells stably expressing the human SERT are prepared.

  • Radioligand Incubation: These membranes are incubated with a specific radioligand for SERT (e.g., [³H]citalopram) at a known concentration.

  • Competitive Binding: A range of concentrations of the test compound (Lu AA39835) are added to displace the radioligand.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

SERT_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_membranes Prepare Membranes with hSERT add_radioligand Add Radioligand (e.g., [3H]citalopram) prep_membranes->add_radioligand add_LuAA39835 Add Lu AA39835 (Varying Concentrations) add_radioligand->add_LuAA39835 filtration Separate Bound/ Free Radioligand add_LuAA39835->filtration scintillation Measure Radioactivity filtration->scintillation data_analysis Calculate IC50 & Ki scintillation->data_analysis

Caption: Generalized workflow for a SERT radioligand binding assay.

In Vitro Blood-Brain Barrier Model (Generalized Protocol)

In vitro models are often used to predict the ability of a compound to cross the blood-brain barrier.

Objective: To assess the permeability of Lu AA39835 across a cellular model of the blood-brain barrier.

General Procedure:

  • Cell Culture: A monolayer of brain endothelial cells is cultured on a semi-permeable membrane in a transwell plate, often in co-culture with astrocytes and pericytes to mimic the in vivo environment.

  • Compound Application: The test compound (Lu AA39835) is added to the apical (blood) side of the transwell.

  • Sampling: At various time points, samples are taken from the basolateral (brain) side.

  • Quantification: The concentration of the compound in the basolateral samples is quantified using a sensitive analytical method such as LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to estimate the rate of transport across the cell monolayer.

In_Vitro_BBB_Model_Workflow cluster_setup Model Setup cluster_experiment Experiment cluster_analysis Analysis culture_cells Culture Endothelial Cells on Transwell Membrane add_compound Add Lu AA39835 to Apical Side culture_cells->add_compound take_samples Sample from Basolateral Side add_compound->take_samples quantify Quantify Compound (LC-MS/MS) take_samples->quantify calculate_papp Calculate Permeability (Papp) quantify->calculate_papp Lu_AA39835_Mechanism cluster_metabolism Metabolism cluster_action Pharmacological Action cluster_outcome Physiological Consequence Vortioxetine Vortioxetine Metabolism Hepatic Metabolism (CYP450 enzymes) Vortioxetine->Metabolism LuAA39835 Lu AA39835 (Minor Metabolite) Metabolism->LuAA39835 Inhibition Inhibition LuAA39835->Inhibition NoBBB Does Not Cross Blood-Brain Barrier LuAA39835->NoBBB SERT Serotonin Transporter (SERT) SERT->Inhibition MinimalEffect Minimal CNS Effect NoBBB->MinimalEffect

References

The Role of Lu AA39835 in the Metabolic Journey of Vortioxetine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vortioxetine (B1682262), a multimodal antidepressant, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these is Lu AA39835, a minor but pharmacologically active metabolite. This technical guide provides an in-depth exploration of the role of Lu AA39835 in the metabolism of vortioxetine, detailing its formation, pharmacokinetic profile, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of vortioxetine and related compounds.

Vortioxetine Metabolism: The Position of Lu AA39835

Vortioxetine is primarily metabolized in the liver through oxidation and subsequent glucuronidation. The main metabolic pathway is initiated by oxidation, predominantly catalyzed by the cytochrome P450 (CYP) enzyme CYP2D6, leading to the formation of a major, pharmacologically inactive carboxylic acid metabolite, Lu AA34443.[1][2] Several other CYP isoenzymes, including CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6, are also involved in the metabolism of vortioxetine to a lesser extent.[3][4]

Lu AA39835 is a hydroxylated metabolite of vortioxetine and is considered a minor metabolite.[5] Despite its low plasma concentrations, Lu AA39835 is of interest due to its pharmacological activity. Similar to the parent compound, Lu AA39835 exhibits inhibitory activity at the serotonin (B10506) transporter (SERT).[4][6] However, preclinical data indicate that Lu AA39835 is not expected to cross the blood-brain barrier, suggesting its contribution to the overall clinical efficacy of vortioxetine is minimal.[4][5]

The metabolic journey of vortioxetine, including the formation of Lu AA39835, is depicted in the following pathway diagram.

Vortioxetine_Metabolism Vortioxetine Vortioxetine LuAA39835 Lu AA39835 (Hydroxyl Metabolite) Vortioxetine->LuAA39835 Hydroxylation (CYP-mediated) Intermediate Benzylic Alcohol Intermediate Vortioxetine->Intermediate Oxidation (primarily CYP2D6) Glucuronide_39835 Lu AA39835-glucuronide LuAA39835->Glucuronide_39835 Glucuronidation (UGT) LuAA34443 Lu AA34443 (Major Inactive Metabolite) Intermediate->LuAA34443 Oxidation (ADH, ALDH)

Vortioxetine Metabolic Pathway

Quantitative Analysis of Lu AA39835

The quantification of Lu AA39835 in biological matrices is crucial for understanding its pharmacokinetic profile. Due to its low concentrations, highly sensitive analytical methods are required.

Pharmacokinetic Parameters

Clinical studies have consistently shown that Lu AA39835 is a minor metabolite with plasma concentrations significantly lower than the parent drug, vortioxetine, and the major inactive metabolite, Lu AA34443. The plasma metabolic ratio of Lu AA39835 (ratio of metabolite AUC to parent drug AUC) is reported to be less than or equal to 4% (≤0.04).[4][5]

ParameterVortioxetineLu AA34443 (Major Metabolite)Lu AA39835 (Minor Metabolite)Reference
Plasma Metabolic Ratio (AUCmetabolite/AUCvortioxetine) N/A~1≤ 0.04[4]
Plasma Concentration Therapeutic RangeHighVery Low[7]

Table 1: Comparative Plasma Exposure of Vortioxetine and its Metabolites

Bioanalytical Methods

The standard method for the simultaneous quantification of vortioxetine and its metabolites, including Lu AA39835, in plasma and other biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

AnalyteLinear Range (Plasma)Lower Limit of Quantification (LLOQ)Reference
Vortioxetine 0.08 - 80 ng/mL0.08 ng/mL[5]
Lu AA34443 0.2 - 200 ng/mL0.2 ng/mL[5]
Lu AA39835 0.04 - 40 ng/mL0.04 ng/mL[5]

Table 2: Typical Linear Ranges for the Quantification of Vortioxetine and its Metabolites in Human Plasma by LC-MS/MS.

Experimental Protocols

The characterization of Lu AA39835 as a metabolite of vortioxetine has been achieved through a combination of in vitro and in vivo studies.

In Vitro Metabolism Studies

In vitro experiments using human liver microsomes (HLMs) and recombinant human CYP enzymes are fundamental for identifying the enzymes responsible for metabolite formation and for studying potential drug-drug interactions.

Objective: To identify the CYP enzymes involved in the formation of Lu AA39835 from vortioxetine.

Methodology:

  • Incubation: Vortioxetine is incubated with human liver microsomes or a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5) in the presence of an NADPH-generating system.

  • Reaction Conditions:

    • Substrate Concentration (Vortioxetine): Typically in the low micromolar range.

    • Enzyme Concentration: Varies depending on the system (e.g., 0.1-0.5 mg/mL for HLMs).

    • Incubation Time: Ranging from a few minutes to several hours.

    • Temperature: 37°C.

  • Sample Analysis: The reaction is quenched, and the samples are analyzed by LC-MS/MS to identify and quantify the formation of Lu AA39835.

  • Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax) for the formation of Lu AA39835 by specific CYP isoforms, varying concentrations of vortioxetine are incubated with individual recombinant enzymes.

InVitro_Metabolism_Workflow cluster_prep Preparation Vortioxetine Vortioxetine Solution Incubation Incubation at 37°C Vortioxetine->Incubation Enzymes Human Liver Microsomes or Recombinant CYP Enzymes Enzymes->Incubation NADPH NADPH-Generating System NADPH->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data Data Analysis (Metabolite Identification & Quantification) Analysis->Data InVivo_PK_Workflow Dosing Vortioxetine Administration (Single or Multiple Doses) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Bioanalysis LC-MS/MS Quantification of Vortioxetine and Lu AA39835 Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, t1/2) Bioanalysis->PK_Analysis

References

Pharmacological Profile of Lu AA39835: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lu AA39835 is a minor, pharmacologically active metabolite of the multimodal antidepressant vortioxetine (B1682262).[1][2] Its primary mechanism of action is the inhibition of the serotonin (B10506) transporter (SERT).[1][2] Despite this activity, which is reported to be similar to its parent compound, Lu AA39835 is characterized by a low plasma metabolic ratio (≤4%) and is not expected to penetrate the blood-brain barrier.[1][2] Consequently, its contribution to the central pharmacological effects of vortioxetine is considered minimal.[1] This document provides a comprehensive overview of the available pharmacological, pharmacokinetic, and bioanalytical data for Lu AA39835.

Introduction

Vortioxetine is an antidepressant with a multimodal mechanism of action, functioning as a serotonin reuptake inhibitor and modulating several serotonin receptors.[3][4] It undergoes extensive hepatic metabolism, primarily through oxidation via cytochrome P450 (CYP) enzymes (predominantly CYP2D6) followed by glucuronic acid conjugation.[1][5] This metabolic process yields several byproducts, including the major, pharmacologically inactive carboxylic acid metabolite, Lu AA34443, and the minor, hydroxylated metabolite, Lu AA39835.[1][6] This guide focuses specifically on the pharmacological characteristics of Lu AA39835.

Data Presentation

Quantitative data for Lu AA39835 is limited in publicly available literature. The following tables summarize the known pharmacokinetic parameters of the metabolite and the pharmacological profile of its parent compound, vortioxetine, for context.

Table 1: Pharmacokinetic and Bioanalytical Parameters of Lu AA39835

ParameterValueNotes
Metabolite Type Minor, active (hydroxyl metabolite)Formed via oxidation of vortioxetine.[2]
Plasma Metabolic Ratio ≤ 0.04 (≤4%)Ratio of metabolite AUC to parent drug AUC.[1][2]
Blood-Brain Barrier Penetration Not expectedBased on nonclinical data.[1][2]
Clinical Significance Minimal impact on central activityDue to low exposure and lack of CNS penetration.[1]
Plasma Quantification Range 0.04 to 40 ng/mLLinear range for bioanalytical LC-MS/MS methods.[2][7]
Urine Quantification Range 8 to 2000 ng/mLLinear range for bioanalytical LC-MS/MS methods.[7]

Table 2: Pharmacological Profile of the Parent Compound, Vortioxetine

Note: The SERT inhibition for Lu AA39835 has been described as "similar" to vortioxetine, but specific quantitative values are not publicly available.[2]

TargetActionAffinity (Kᵢ, nM)
Serotonin Transporter (SERT) Inhibitor1.6
5-HT₃ Receptor Antagonist3.7
5-HT₁ₐ Receptor Agonist15
5-HT₇ Receptor Antagonist19
5-HT₁ₑ Receptor Partial Agonist33
5-HT₁ₒ Receptor Antagonist54

Experimental Protocols

Detailed experimental protocols for the specific pharmacological characterization of Lu AA39835 are not extensively published. The following sections describe a representative methodology for SERT binding assays and the reported methods for bioanalytical quantification.

Representative Protocol: Serotonin Transporter (SERT) Binding Assay

This section outlines a general protocol typical for assessing the binding affinity of a compound to the human serotonin transporter. This is a representative methodology, as the specific protocol used for Lu AA39835 has not been detailed in the reviewed literature.

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., Lu AA39835) for the human SERT.

Materials:

  • Cell membranes prepared from a stable cell line expressing the human SERT (e.g., HEK293 cells).

  • Radioligand: [³H]Citalopram or a similar high-affinity SERT ligand.

  • Test compound (Lu AA39835) at various concentrations.

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well filter plates and a cell harvester.

Procedure:

  • Assay Preparation: Thaw the cell membranes on ice. Dilute the membranes in the assay buffer to a predetermined optimal concentration.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the [³H]Citalopram radioligand, and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a saturating concentration of fluoxetine (B1211875) is added.

  • Reaction: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry. Add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Bioanalytical Method for Quantification in Plasma

The quantification of Lu AA39835 in human plasma samples has been described as part of clinical pharmacokinetic studies of vortioxetine.[2]

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

  • Sample Collection: Collect blood samples in tubes containing EDTA.[2]

  • Sample Preparation: Use solid-phase extraction or protein precipitation to prepare plasma samples for analysis.[8]

  • Chromatography: Employ a reversed-phase UPLC system with gradient elution.

  • Mass Spectrometry: Detect the eluting compounds using tandem mass spectrometry in the positive ion mode. Utilize a ¹³C-labeled analog of Lu AA39835 as the internal standard for accurate quantification.[2]

  • Calibration: The method is validated with a linear range typically between 0.04 and 40 ng/mL, with accuracy and precision within regulatory acceptance criteria.[2]

Mandatory Visualizations

Metabolic Pathway of Vortioxetine

The following diagram illustrates the primary metabolic transformation of vortioxetine into its major inactive metabolite (Lu AA34443) and the minor active metabolite (Lu AA39835).

cluster_0 Metabolism of Vortioxetine cluster_1 Primary Metabolic Pathways (Liver) Vortioxetine Vortioxetine (Parent Drug) Oxidation Oxidation via CYP450 (Primarily CYP2D6) Vortioxetine->Oxidation Step 1 Glucuronidation Glucuronic Acid Conjugation Vortioxetine->Glucuronidation LuAA39835 Lu AA39835 (Minor, Active Metabolite) SERT Inhibitor Oxidation->LuAA39835 Hydroxylation LuAA34443 Lu AA34443 (Major, Inactive Metabolite) Oxidation->LuAA34443 Further Oxidation

Fig 1. Metabolic pathway of vortioxetine.
Logical Workflow for Metabolite Significance Assessment

This diagram outlines the decision-making process for evaluating the clinical relevance of a drug metabolite, using Lu AA39835 as a case study.

start Metabolite Identified: Lu AA39835 q1 Is it pharmacologically active? start->q1 ans1_yes Yes (SERT Inhibitor) q1->ans1_yes ans1_no No (e.g., Lu AA34443) q1->ans1_no q2 Is plasma exposure significant? (Metabolic Ratio) ans2_yes Yes (Ratio > threshold) q2->ans2_yes ans2_no No (Ratio <= 4%) q2->ans2_no q3 Does it cross the Blood-Brain Barrier? ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no ans1_yes->q2 res_inactive Clinically Insignificant (Inactive) ans1_no->res_inactive ans2_yes->q3 res_low_exposure Minimal Clinical Impact (Low Peripheral Exposure) ans2_no->res_low_exposure res_significant Potentially Clinically Significant Contributor ans3_yes->res_significant res_no_cns Minimal Central Impact (No CNS Exposure) ans3_no->res_no_cns

Fig 2. Workflow for assessing metabolite relevance.

References

Lu AA39835: A Technical Examination of its Affinity for the Serotonin Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA39835 is a pharmacologically active, minor metabolite of the multimodal antidepressant vortioxetine (B1682262).[1] While present in lower concentrations than the parent compound, its inhibitory action on the serotonin (B10506) transporter (SERT) warrants a detailed technical review for professionals in neuroscience and drug development. This document provides an in-depth guide to the serotonin transporter affinity of Lu AA39835, including quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows. Although Lu AA39835 is not expected to cross the blood-brain barrier, understanding its peripheral interaction with SERT is crucial for a comprehensive pharmacological profile of vortioxetine.[1]

Quantitative Data: Serotonin Transporter Affinity

CompoundTargetAffinity Constant (Ki)IC50
Vortioxetine (Lu AA21004)Human Serotonin Transporter (SERT)1.6 nM5.4 nM

Data sourced from publicly available pharmacological studies.

Experimental Protocols: Determination of SERT Affinity

The determination of a compound's affinity for the serotonin transporter is typically conducted through in vitro radioligand binding assays. While a specific protocol for Lu AA39835 has not been published, the following represents a standard and widely accepted methodology that would be employed for such a determination.

Radioligand Binding Assay for SERT

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Lu AA39835) by measuring its ability to displace a specific radioligand from the serotonin transporter.

Materials:

  • Membrane Preparation: Homogenates from cells (e.g., HEK293 cells) stably expressing the recombinant human serotonin transporter (hSERT).

  • Radioligand: A high-affinity SERT radioligand, such as [³H]Citalopram or [¹²⁵I]RTI-55.

  • Test Compound: Lu AA39835 dissolved in an appropriate solvent (e.g., DMSO) at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled SERT inhibitor (e.g., imipramine) to determine non-specific binding.

  • Assay Buffer: A buffer solution (e.g., Tris-HCl) at a physiological pH.

  • Filtration System: A cell harvester and glass fiber filters.

  • Detection System: A liquid scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, the hSERT-expressing cell membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound, Lu AA39835.

  • Equilibrium: The mixture is incubated for a sufficient duration (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of Lu AA39835 that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway: Serotonin Reuptake Inhibition

The primary mechanism of action for Lu AA39835 at the molecular level is the inhibition of the serotonin transporter. This action leads to an increase in the synaptic concentration of serotonin, thereby enhancing serotonergic neurotransmission.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release SERT Serotonin Transporter (SERT) Lu_AA39835 Lu AA39835 Lu_AA39835->SERT Inhibition Serotonin_synapse->SERT Postsynaptic_receptor Postsynaptic 5-HT Receptors Serotonin_synapse->Postsynaptic_receptor Binding Signal Transduction Signal Transduction Postsynaptic_receptor->Signal Transduction Activation

Caption: Inhibition of serotonin reuptake by Lu AA39835.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the SERT affinity of a compound like Lu AA39835.

Radioligand_Assay_Workflow Start Start Preparation Prepare hSERT Membranes, Radioligand, and Lu AA39835 dilutions Start->Preparation Incubation Incubate Membranes, Radioligand, and Lu AA39835 Preparation->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Radioactivity with Scintillation Counter Washing->Quantification Analysis Calculate IC50 and Ki values Quantification->Analysis End End Analysis->End

Caption: Workflow for a radioligand binding assay.

Logical Relationship: Vortioxetine Metabolism

This diagram illustrates the metabolic relationship between vortioxetine and its metabolites, including Lu AA39835.

Vortioxetine_Metabolism Vortioxetine Vortioxetine (Lu AA21004) Metabolism Hepatic Metabolism (CYP450 enzymes) Vortioxetine->Metabolism Lu_AA34443 Lu AA34443 (Major, Inactive Metabolite) Metabolism->Lu_AA34443 Lu_AA39835 Lu AA39835 (Minor, Active Metabolite) Metabolism->Lu_AA39835 Other_Metabolites Other Minor Metabolites Metabolism->Other_Metabolites

Caption: Metabolic pathway of vortioxetine.

References

Lu AA39835: A Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Lu AA39835, a pharmacologically active metabolite of the multimodal antidepressant Vortioxetine. The discovery of Lu AA39835 is intrinsically linked to the metabolic elucidation of its parent compound. This whitepaper details the metabolic pathways leading to the formation of Lu AA39835, its known pharmacological activities, and the analytical methodologies employed for its identification and quantification. Furthermore, a plausible synthetic route for Lu AA39835 is proposed, based on established synthetic strategies for Vortioxetine and its derivatives. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery of Lu AA39835 as a Metabolite of Vortioxetine

The discovery of Lu AA39835 was a direct result of comprehensive pharmacokinetic and metabolism studies of Vortioxetine (also known as Lu AA21004). Following oral administration, Vortioxetine undergoes extensive metabolism in the liver.[1] Six metabolites have been identified in human plasma, with Lu AA39835 being one of the minor metabolites.[1]

The formation of Lu AA39835 occurs through an oxidative metabolic pathway. Vortioxetine is primarily metabolized by a range of cytochrome P450 (CYP) enzymes, with CYP2D6 being the principal enzyme involved.[1][2] Other contributing CYP isoenzymes include CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6.[3] The metabolic process that yields Lu AA39835 is a hydroxylation reaction on the phenyl ring of the Vortioxetine molecule.

Metabolic Pathway

The metabolic journey from Vortioxetine to Lu AA39835 is initiated by hepatic oxidation. The primary metabolic route for Vortioxetine leads to the formation of a major, pharmacologically inactive carboxylic acid metabolite, Lu AA34443.[3] However, a secondary pathway results in the hydroxylation of the phenyl ring, producing Lu AA39835. Subsequently, Lu AA39835 can undergo further metabolism via glucuronic acid conjugation.[1]

digraph "Vortioxetine_Metabolism" {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, fontcolor="#5F6368"];

Vortioxetine [label="Vortioxetine", fillcolor="#F1F3F4"]; LuAA39835 [label="Lu AA39835\n(Hydroxylated Metabolite)", fillcolor="#F1F3F4"]; Glucuronide [label="Lu AA39835-Glucuronide", fillcolor="#F1F3F4"]; MajorMetabolite [label="Lu AA34443\n(Carboxylic Acid Metabolite)", fillcolor="#F1F3F4"];

Vortioxetine -> LuAA39835 [label="CYP-mediated\nhydroxylation\n(Primary: CYP2D6)", color="#4285F4"]; LuAA39835 -> Glucuronide [label="Glucuronidation", color="#34A853"]; Vortioxetine -> MajorMetabolite [label="Oxidation", color="#EA4335"]; }

Proposed Synthetic Workflow for Lu AA39835.

Experimental Protocol for Proposed Synthesis:

  • Synthesis of a Protected Vortioxetine Precursor: Synthesize a protected version of Vortioxetine, for example, by using a Boc-protected piperazine (B1678402) derivative in the initial coupling step with 2,4-dimethylthiophenol.

  • Directed Ortho-Metalation and Hydroxylation: The protected Vortioxetine intermediate could undergo directed ortho-metalation using a strong base like n-butyllithium, directed by the thioether group. The resulting aryl lithium species can then be reacted with an electrophilic oxygen source, such as a MoOPH reagent (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), to introduce the hydroxyl group at the desired position.

  • Deprotection: The protecting group (e.g., Boc) on the piperazine nitrogen can be removed under acidic conditions to yield the final product, Lu AA39835.

  • Purification: The final compound would be purified using standard techniques such as column chromatography and recrystallization.

Conclusion

Lu AA39835 is a minor but pharmacologically active metabolite of Vortioxetine, formed through hepatic oxidation. Its discovery is a key aspect of understanding the overall metabolic fate of Vortioxetine. While its contribution to the parent drug's therapeutic effect is limited, its study provides valuable insights into the drug's metabolism and disposition. The analytical methods outlined herein are crucial for its detection and quantification in research and clinical settings. The proposed synthesis offers a viable route for obtaining this metabolite for further pharmacological investigation. This whitepaper serves as a foundational guide for researchers and professionals in the field of drug development and metabolism.

References

Lu AA39835: A Technical Overview of a Vortioxetine Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA39835 is a minor but pharmacologically active metabolite of the multimodal antidepressant vortioxetine (B1682262).[1] This document provides a comprehensive technical guide to the chemical structure, properties, and known pharmacological characteristics of Lu AA39835, intended to support research and drug development efforts. While its parent compound, vortioxetine, has a well-documented profile of serotonin (B10506) transporter (SERT) inhibition and modulation of various serotonin receptors, Lu AA39835's primary activity of interest is its inhibition of SERT.[1][2] A critical characteristic of this metabolite is its limited ability to cross the blood-brain barrier, which significantly influences its overall pharmacological impact.[1]

Chemical Structure and Physicochemical Properties

Lu AA39835, systematically named 3-((2,4-dimethylphenyl)thio)-4-(1-piperazinyl)phenol, is the result of hydroxylation of the phenyl ring of vortioxetine.[3] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₂₂N₂OS[3]
Molecular Weight 314.45 g/mol [3]
IUPAC Name 3-((2,4-dimethylphenyl)thio)-4-(1-piperazinyl)phenol[3]
SMILES Cc1ccc(c(C)c1)Sc2cc(ccc2N3CCNCC3)O[3]
Appearance Not explicitly reported, parent compound is a white to slightly beige powder.[4]
Solubility Data not available for Lu AA39835. Vortioxetine is slightly soluble in water.[4][5]
pKa Data not available for Lu AA39835. Vortioxetine has pKa values of 9.1 (± 0.1) and 3.0 (± 0.2).[6]
logP Data not available for Lu AA39835.

Pharmacology

Mechanism of Action

The primary mechanism of action of Lu AA39835 is the inhibition of the serotonin transporter (SERT), similar to its parent compound, vortioxetine.[1][2] This inhibition leads to an increase in the extracellular concentration of serotonin in the synaptic cleft. However, unlike vortioxetine, which exhibits a multimodal action on various serotonin receptors, the specific interactions of Lu AA39835 with these receptors have not been extensively characterized in publicly available literature.

Pharmacokinetics and Metabolism

Lu AA39835 is a minor metabolite of vortioxetine, with a plasma metabolic ratio of ≤4% compared to the parent drug.[2] Vortioxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, through oxidation, followed by glucuronic acid conjugation.[1][7][8] The formation of Lu AA39835 is a result of this oxidative metabolism.

A key pharmacokinetic property of Lu AA39835 is its low permeability across the blood-brain barrier.[1] This characteristic significantly limits its direct pharmacological effects on the central nervous system, and as a result, the parent compound vortioxetine is considered primarily responsible for the observed antidepressant effects.[1]

The metabolic pathway leading to the formation of Lu AA39835 from vortioxetine is depicted in the following diagram:

Vortioxetine_Metabolism Vortioxetine Vortioxetine Lu_AA39835 Lu AA39835 (Hydroxylated Metabolite) Vortioxetine->Lu_AA39835 CYP2D6 (primary) Oxidation Inactive_Metabolites Inactive Metabolites (e.g., Lu AA34443, Glucuronides) Vortioxetine->Inactive_Metabolites CYP-mediated Oxidation & Glucuronidation SERT_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture cells expressing human SERT (e.g., HEK293) Membrane_Prep Prepare cell membrane homogenate Cell_Culture->Membrane_Prep Incubation Incubate membrane prep with radioligand and Lu AA39835 Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand solution (e.g., [³H]citalopram) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of Lu AA39835 Compound_Prep->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Measure radioactivity using liquid scintillation counting Washing->Scintillation Data_Analysis Calculate IC₅₀ and Ki values Scintillation->Data_Analysis BBB_Permeability_Assay cluster_setup Model Setup cluster_experiment Permeability Experiment cluster_analysis Analysis Cell_Seeding Seed brain endothelial cells on a Transwell insert Culture Culture cells to form a confluent monolayer Cell_Seeding->Culture TEER_Measurement Monitor barrier integrity by measuring TEER Culture->TEER_Measurement Add_Compound Add Lu AA39835 to the apical (blood) side TEER_Measurement->Add_Compound Incubate Incubate for a defined period of time Add_Compound->Incubate Sample_Collection Collect samples from the basolateral (brain) side Incubate->Sample_Collection Quantification Quantify the concentration of Lu AA39835 in the basolateral sample (e.g., by LC-MS/MS) Sample_Collection->Quantification Permeability_Calculation Calculate the apparent permeability coefficient (Papp) Quantification->Permeability_Calculation

References

In Vitro Activity of Lu AA39835: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA39835 is a pharmacologically active metabolite of the multimodal antidepressant vortioxetine (B1682262). While it is a minor metabolite in humans, its in vitro profile demonstrates significant interaction with the human serotonin (B10506) transporter (hSERT). This technical guide provides a comprehensive summary of the available in vitro data for Lu AA39835, including its binding affinity and the experimental context for its evaluation.

Core In Vitro Activity: Serotonin Transporter Inhibition

The primary in vitro pharmacological activity identified for Lu AA39835 is the inhibition of the human serotonin transporter (hSERT).[1][2] This transporter is a key target for many antidepressant medications, as its inhibition leads to an increase in the extracellular concentration of serotonin in the synaptic cleft.

Quantitative Data

The in vitro binding affinity of Lu AA39835 for the human serotonin transporter has been determined through radioligand binding assays. The data indicates that Lu AA39835 is a potent inhibitor, with a potency similar to its parent compound, vortioxetine.

CompoundTargetAssay TypeParameterValue (nmol/L)
Lu AA39835 Human Serotonin Transporter (hSERT)Radioligand Binding AssayK_i15.5
Vortioxetine (for comparison)Human Serotonin Transporter (hSERT)Radioligand Binding AssayK_i1.6

K_i: Inhibitor constant, a measure of binding affinity.

It is important to note that despite its potent in vitro activity at the serotonin transporter, Lu AA39835 is not expected to cross the blood-brain barrier, and therefore its contribution to the in vivo clinical efficacy of vortioxetine is considered to be minimal.[1][2]

Experimental Protocols

While the specific, detailed experimental protocol used for the initial characterization of Lu AA39835 is not publicly available, a representative methodology for determining the K_i value for a test compound at the human serotonin transporter via a radioligand binding assay is described below. This protocol is based on standard practices in pharmacological research.

Representative Radioligand Binding Assay for Human Serotonin Transporter (hSERT)

Objective: To determine the binding affinity (K_i) of a test compound (e.g., Lu AA39835) for the human serotonin transporter by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Biological Source: Cell membranes prepared from a stable cell line expressing the recombinant human serotonin transporter (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled ligand for hSERT, such as [³H]-citalopram or [¹²⁵I]-RTI-55.

  • Test Compound: Lu AA39835, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with subsequent serial dilutions.

  • Non-specific Binding Control: A high concentration of a known, potent SERT inhibitor (e.g., fluoxetine (B1211875) or paroxetine) to determine the level of non-specific binding of the radioligand.

  • Assay Buffer: A buffer solution of appropriate pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Instrumentation: Scintillation counter or gamma counter (depending on the radioisotope used), filtration apparatus (e.g., a cell harvester), and glass fiber filters.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding control in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its K_d (dissociation constant), and either the assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium.

  • Termination of Assay: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I). Measure the radioactivity in each sample.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

Vortioxetine_Metabolism Vortioxetine Vortioxetine Lu_AA39835 Lu AA39835 (Active Metabolite) SERT Inhibitor Vortioxetine->Lu_AA39835 CYP-mediated Oxidation (Minor Pathway) Lu_AA34443 Lu AA34443 (Inactive Major Metabolite) Vortioxetine->Lu_AA34443 CYP-mediated Oxidation (Major Pathway) Other_Metabolites Other Minor Metabolites Vortioxetine->Other_Metabolites Other Metabolic Pathways SERT_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes hSERT Membranes Incubation Incubate Components (reach equilibrium) Membranes->Incubation Radioligand [³H]-Citalopram (Radioligand) Radioligand->Incubation Test_Compound Lu AA39835 (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration (separate bound/unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Calculate IC₅₀ and K_i Quantification->Data_Analysis

References

Lu AA39835 and the Blood-Brain Barrier: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

Lu AA39835 is a minor but pharmacologically active metabolite of the multimodal antidepressant vortioxetine (B1682262). A critical question for its potential contribution to the overall central nervous system (CNS) activity of its parent compound is its ability to cross the blood-brain barrier (BBB). Based on available nonclinical data, Lu AA39835 is not expected to penetrate the blood-brain barrier.[1][2][3] This technical guide provides a comprehensive overview of the assessment of Lu AA39835's BBB permeability, including the metabolic pathway of its formation, and details the standard experimental protocols utilized to determine the BBB penetration of small molecules. While specific quantitative data for Lu AA39835's BBB permeability are not publicly available, this document presents representative data and methodologies to offer a thorough understanding of its CNS bioavailability.

Introduction to Lu AA39835 and the Blood-Brain Barrier

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a pharmacologically active compound to exert its effects on the brain, it must be capable of traversing this barrier.

Lu AA39835 is a metabolite of vortioxetine, an antidepressant with a multimodal mechanism of action.[4] Vortioxetine itself is known to cross the BBB and occupy serotonin (B10506) transporters in the brain.[1][2] However, the pharmacological activity of its metabolites is also a key consideration in its overall clinical profile. While Lu AA39835 is pharmacologically active, its inability to cross the BBB suggests that its contribution to the therapeutic effects of vortioxetine within the CNS is minimal.[1][2][3]

Metabolic Pathway of Vortioxetine to Lu AA39835

Vortioxetine is extensively metabolized in the liver, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes, followed by glucuronidation.[1][4][5] The primary enzyme responsible for the metabolism of vortioxetine is CYP2D6.[4][5] Lu AA39835 is one of the metabolites formed during this process.

Vortioxetine_Metabolism Vortioxetine Vortioxetine Metabolites Oxidative Metabolites Vortioxetine->Metabolites CYP2D6 (primary), CYP3A4/5, CYP2C9, CYP2C19, CYP2A6 LuAA39835 Lu AA39835 Metabolites->LuAA39835 Inactive_Metabolites Inactive Metabolites (e.g., Lu AA34443) Metabolites->Inactive_Metabolites Glucuronidation Glucuronide Conjugates LuAA39835->Glucuronidation UGT Inactive_Metabolites->Glucuronidation UGT

Vortioxetine Metabolic Pathway

Assessment of Blood-Brain Barrier Permeability

The determination of a compound's ability to cross the BBB is a critical step in the development of CNS-active drugs. This is typically assessed using a combination of in silico, in vitro, and in vivo methods. While the specific experimental results for Lu AA39835 are proprietary "data on file," the following sections detail the standard methodologies employed in the pharmaceutical industry.

In Vitro Models of the Blood-Brain Barrier

In vitro models are essential for high-throughput screening of BBB permeability in the early stages of drug discovery. These models aim to replicate the key characteristics of the BBB in a controlled laboratory setting.

Model Description Key Parameters Measured Typical Classification for Non-Permeable Compounds
PAMPA-BBB Parallel Artificial Membrane Permeability Assay. A non-cell-based assay that uses a lipid-coated filter to mimic the BBB and predict passive diffusion.[6][7][8]Apparent Permeability (Pe)Pe < 2.0 x 10-6 cm/s
Cell-Based Assays (e.g., MDCK-MDR1, Caco-2) Monolayers of immortalized cell lines (e.g., Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) grown on a semi-permeable membrane.[9][10][11][12][13] These models can assess both passive permeability and the influence of efflux transporters like P-glycoprotein (P-gp).Apparent Permeability (Papp), Efflux Ratio (ER)High Efflux Ratio (ER > 2) and/or low Papp (A-B)
  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in an organic solvent) to form an artificial membrane.[8][14]

  • Compound Preparation: The test compound (e.g., Lu AA39835) is dissolved in a buffer solution at a known concentration.

  • Assay Procedure: The compound solution is added to the donor wells of the PAMPA plate. The acceptor wells are filled with a buffer solution. The plate is then incubated for a specified period (e.g., 4-18 hours).[14]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The apparent permeability (Pe) is calculated using the following formula:

    Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))]

    Where CA(t) is the concentration in the acceptor well at time t, VA is the volume of the acceptor well, Area is the surface area of the membrane, and CD(t) is the concentration in the donor well at time t.

PAMPA_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare Lipid\nCoated Plate Prepare Lipid Coated Plate Prepare Compound\nSolution Prepare Compound Solution Prepare Lipid\nCoated Plate->Prepare Compound\nSolution Add Compound to\nDonor Wells Add Compound to Donor Wells Prepare Compound\nSolution->Add Compound to\nDonor Wells Add Buffer to\nAcceptor Wells Add Buffer to Acceptor Wells Add Compound to\nDonor Wells->Add Buffer to\nAcceptor Wells Incubate Incubate Add Buffer to\nAcceptor Wells->Incubate Measure Concentration\nin Donor & Acceptor Measure Concentration in Donor & Acceptor Incubate->Measure Concentration\nin Donor & Acceptor Calculate Apparent\nPermeability (Pe) Calculate Apparent Permeability (Pe) Measure Concentration\nin Donor & Acceptor->Calculate Apparent\nPermeability (Pe)

PAMPA-BBB Experimental Workflow
In Vivo Assessment of BBB Permeability

In vivo studies in animal models provide the most definitive data on a compound's ability to cross the BBB in a physiological setting.

Method Description Key Parameters Measured Typical Classification for Non-Permeable Compounds
Brain-to-Plasma Concentration Ratio (Kp) Measurement of the total concentration of a compound in the brain tissue and plasma at a specific time point after administration.KpKp << 1
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu) The ratio of the unbound concentration of a compound in the brain interstitial fluid to the unbound concentration in plasma. This is considered the gold standard for assessing BBB penetration as it reflects the concentration of the drug available to interact with its target.Kp,uuKp,uu << 1
In Vivo Microdialysis A technique that involves implanting a microdialysis probe into a specific brain region of a freely moving animal to sample the extracellular fluid and measure the unbound drug concentration.[15][16][17][18][19]Brain extracellular fluid (ECF) concentrationNegligible or undetectable concentrations in the brain ECF
  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest in an anesthetized animal (e.g., rat or mouse). A second probe may be implanted in the jugular vein for simultaneous blood sampling.[14]

  • Recovery: The animal is allowed to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with a physiological buffer (artificial cerebrospinal fluid) at a low flow rate.[19]

  • Compound Administration: The test compound is administered to the animal (e.g., intravenously or orally).

  • Sample Collection: Dialysate samples are collected from the brain probe at regular intervals. Blood samples may also be collected simultaneously.[14]

  • Quantification: The concentration of the unbound compound in the dialysate and plasma is determined using a highly sensitive analytical method like LC-MS/MS.

  • Data Analysis: The brain extracellular fluid concentration-time profile is generated.

Microdialysis_Workflow Surgical Implantation\nof Probe Surgical Implantation of Probe Animal Recovery Animal Recovery Surgical Implantation\nof Probe->Animal Recovery Compound\nAdministration Compound Administration Animal Recovery->Compound\nAdministration Microdialysis\nSample Collection\n(Brain ECF & Blood) Microdialysis Sample Collection (Brain ECF & Blood) Compound\nAdministration->Microdialysis\nSample Collection\n(Brain ECF & Blood) LC-MS/MS\nQuantification LC-MS/MS Quantification Microdialysis\nSample Collection\n(Brain ECF & Blood)->LC-MS/MS\nQuantification Determination of\nUnbound Brain\nConcentration Determination of Unbound Brain Concentration LC-MS/MS\nQuantification->Determination of\nUnbound Brain\nConcentration

In Vivo Microdialysis Workflow

Conclusion

References

A Technical Whitepaper on the Biological Significance of Vortioxetine's Minor Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Vortioxetine (B1682262) is a multimodal antidepressant whose clinical efficacy is attributed to a combination of serotonin (B10506) (5-HT) reuptake inhibition and modulation of multiple 5-HT receptors.[1][2] Like most xenobiotics, vortioxetine undergoes extensive hepatic metabolism, resulting in the formation of several metabolites. Understanding the pharmacokinetic and pharmacodynamic profiles of these metabolites is critical for a comprehensive assessment of the drug's overall activity and safety profile. This technical guide provides an in-depth analysis of vortioxetine's minor metabolites, focusing on their formation, pharmacological activity, and ultimate biological significance. Quantitative data are summarized, key experimental methodologies are detailed, and logical and metabolic pathways are visualized to offer a clear perspective for researchers and drug development professionals. The evidence overwhelmingly indicates that despite the presence of a pharmacologically active minor metabolite, the parent compound, vortioxetine, is primarily responsible for the therapeutic effects observed in the central nervous system (CNS).[1][3]

Vortioxetine Metabolism: Pathways and Key Enzymes

Vortioxetine is extensively metabolized in the liver, primarily through oxidation via the cytochrome P450 (CYP) enzyme system, followed by glucuronic acid conjugation.[4][5] While several CYP isoenzymes, including CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6, are involved, CYP2D6 is the principal enzyme responsible for its biotransformation.[1][4][6] This dependency on CYP2D6 means that individuals with genetic polymorphisms leading to poor metabolizer (PM) status can have approximately double the plasma concentration of vortioxetine compared to extensive metabolizers (EMs).[4][7]

The metabolic process yields six primary metabolites observed in plasma, with two being of particular note:

  • Lu AA34443: The major metabolite, a carboxylic acid derivative. It is considered pharmacologically inactive as it does not bind with significant affinity to key serotonin receptors or the serotonin transporter (SERT).[1][8][9]

  • Lu AA39835: A minor hydroxylated metabolite. This metabolite is pharmacologically active , exhibiting inhibitory activity at the SERT similar to that of vortioxetine.[1][8]

The other metabolites are primarily glucuronide conjugates of these compounds.[1]

Vortioxetine_Metabolism cluster_liver Hepatic Metabolism Vortioxetine Vortioxetine (Parent Drug) CYP_Enzymes CYP2D6 (Primary) CYP3A4/5, CYP2C9, CYP2C19, etc. Vortioxetine->CYP_Enzymes Oxidation LuAA34443 Lu AA34443 (Major Metabolite) Pharmacologically Inactive CYP_Enzymes->LuAA34443 LuAA39835 Lu AA39835 (Minor Metabolite) Pharmacologically Active CYP_Enzymes->LuAA39835 Glucuronidation UGT Conjugation LuAA34443->Glucuronidation LuAA39835->Glucuronidation Excretion Renal and Fecal Excretion Glucuronidation->Excretion

Caption: Metabolic pathway of vortioxetine in the liver.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The biological significance of a metabolite is determined by its concentration in plasma and at the target site, as well as its intrinsic pharmacological activity. The data for vortioxetine's metabolites show a significant disparity in exposure and CNS penetration.

Pharmacokinetic Parameters

The major metabolite, Lu AA34443, circulates at concentrations comparable to the parent drug, but its inactivity renders it insignificant.[1] Conversely, the active minor metabolite, Lu AA39835, is present at substantially lower concentrations.

Table 1: Pharmacokinetic Comparison of Vortioxetine and its Key Metabolites

Compound Type Plasma Metabolic Ratio (AUCmetabolite/AUCparent) Key Characteristics
Vortioxetine Parent Drug N/A Primarily responsible for in-vivo activity.[1]
Lu AA34443 Major Metabolite ~1.0[1] Pharmacologically inactive.[5][8][9]

| Lu AA39835 | Minor Metabolite | ≤ 0.04[1][8] | Pharmacologically active, but does not cross the blood-brain barrier.[1][6][8] |

Receptor Binding and Activity

Vortioxetine's multimodal profile is defined by its high affinity for the serotonin transporter and its varied activity across several 5-HT receptors. While Lu AA39835 shares the parent's affinity for SERT, its contribution to the central antidepressant effect is negated by its inability to reach the brain.

Table 2: Pharmacodynamic Profile of Vortioxetine

Target Action Ki (nM) Reference
Serotonin Transporter (SERT) Inhibition 1.6 [2]
5-HT3 Receptor Antagonist 3.7 [2]
5-HT1A Receptor Agonist 15 [2]
5-HT7 Receptor Antagonist 19 [2]
5-HT1B Receptor Partial Agonist 33 [2]
5-HT1D Receptor Antagonist 54 [2]

Note: Specific Ki values for Lu AA39835 at various receptors are not publicly available, but it is reported to have similar 5-HT transporter inhibition potency to vortioxetine.[5][8]

Biological_Significance Vortioxetine Vortioxetine Administered Metabolism Hepatic Metabolism Vortioxetine->Metabolism Parent Parent Vortioxetine (in circulation) Metabolism->Parent Metabolite_Minor Lu AA39835 (Minor) (in circulation) Metabolism->Metabolite_Minor Metabolite_Major Lu AA34443 (Major) (in circulation) Metabolism->Metabolite_Major BBB Blood-Brain Barrier Parent->BBB Crosses Metabolite_Minor->BBB Does NOT Cross Peripheral_Effect Peripheral System (Negligible Effect) Metabolite_Minor->Peripheral_Effect Metabolite_Major->Peripheral_Effect CNS_Effect Central Nervous System (Therapeutic Effect) BBB->CNS_Effect

Caption: Logical flow of the biological significance of vortioxetine vs. its metabolites.

Experimental Protocols for Metabolite Characterization

In Vitro Metabolism and Inhibition Assay
  • Objective: To identify metabolic pathways and responsible enzymes.

  • Methodology:

    • Incubation: Vortioxetine is incubated with human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., rCYP2D6, rCYP3A4). The incubation mixture contains a NADPH-generating system to support CYP activity.

    • Inhibition (Optional): To confirm the role of a specific enzyme, known inhibitors (e.g., propafenone (B51707) for CYP2D6) are added to the incubation system.[10]

    • Sample Preparation: The reaction is quenched (e.g., with acetonitrile). Samples are centrifuged to precipitate proteins.

    • Analysis: The supernatant is analyzed using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.

    • Data Interpretation: The rate of metabolite formation is calculated. In inhibition studies, the IC50 value is determined.[10]

In Vivo Pharmacokinetic Study (Rodent Model)
  • Objective: To determine the pharmacokinetic profile of vortioxetine and its metabolites in a living system.

  • Methodology:

    • Dosing: A cohort of laboratory animals (e.g., Sprague-Dawley rats) is administered a single oral dose of vortioxetine.[10][11]

    • Sample Collection: Blood samples are collected serially at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing. Urine and feces may also be collected.[11]

    • Sample Processing: Blood is processed to plasma. All samples are stored at -20°C or lower.

    • Quantification: Plasma concentrations of vortioxetine and its metabolites (e.g., Lu AA34443) are determined using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Concentration-time data are used to calculate key PK parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Rodent) Incubation Incubation with Human Liver Microsomes Analysis_vitro LC-MS/MS Analysis Incubation->Analysis_vitro Result_vitro Identify Metabolites & Determine Enzyme Kinetics Analysis_vitro->Result_vitro Result_vivo Calculate PK Parameters (AUC, Cmax, T1/2) Final_Conclusion Conclusion: Parent drug is the primary active moiety. Minor metabolites have negligible central effect. Result_vitro->Final_Conclusion Dosing Oral Dosing of Vortioxetine Sampling Serial Blood Sampling Dosing->Sampling Analysis_vivo LC-MS/MS Analysis Sampling->Analysis_vivo Analysis_vivo->Result_vivo Result_vivo->Final_Conclusion

Caption: Workflow for the characterization of vortioxetine metabolites.

Conclusion and Biological Significance

  • The Major Metabolite (Lu AA34443) is Inactive: Despite circulating at concentrations comparable to vortioxetine, its lack of pharmacological activity means it does not contribute to the drug's therapeutic effects.[1][9]

  • The Active Minor Metabolite (Lu AA39835) is Peripherally Restricted: While Lu AA39835 demonstrates SERT inhibition, its clinical relevance is nullified by two key factors: its plasma concentrations are very low (≤4% of the parent drug), and, most importantly, nonclinical data indicate it does not cross the blood-brain barrier.[1][3][8] Therefore, it cannot engage with CNS targets to exert an antidepressant effect.

References

Technical Guide: Characterization of Lu AA39835, a Minor Metabolite of Vortioxetine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available scientific information on Lu AA39835. Lu AA39835 is identified as a minor metabolite of the antidepressant drug vortioxetine (B1682262) and is not currently established as a clinical biomarker for any disease state. The information presented pertains to its pharmacokinetic and metabolic properties.

Introduction

Lu AA39835 is a hydroxylated metabolite of vortioxetine (Trintellix®/Brintellix®), a multimodal antidepressant used for the treatment of major depressive disorder (MDD).[1][2][3] Vortioxetine undergoes extensive metabolism in the body, primarily through oxidation by cytochrome P450 (CYP) enzymes followed by glucuronic acid conjugation.[1][4] This process yields several metabolites, including the major, pharmacologically inactive metabolite Lu AA34443, and the minor metabolite Lu AA39835.[1][2] While Lu AA39835 demonstrates pharmacological activity by inhibiting the serotonin (B10506) transporter (SERT), similar to its parent compound, it is not expected to cross the blood-brain barrier and is therefore considered to have a minimal impact on the overall therapeutic effect of vortioxetine.[1][2][5]

This guide provides a technical overview of Lu AA39835, focusing on its metabolic pathway, pharmacokinetic properties, and the analytical methods used for its quantification.

Metabolism and Pharmacokinetics

Vortioxetine is metabolized by a range of CYP isoenzymes, with CYP2D6 being the primary enzyme responsible for its conversion into its major metabolite, Lu AA34443.[1][2] Lu AA39835 is a minor hydroxyl metabolite, with plasma concentrations significantly lower than the parent drug.[6]

The following table summarizes key quantitative parameters related to Lu AA39835.

ParameterValue/RangeDescriptionSource
Metabolic Ratio ≤ 0.04Ratio of the metabolite Area Under the Curve (AUC) to the AUC of the parent drug, vortioxetine.[1][1]
Plasma Concentration LowPlasma levels of Lu AA39835 are consistently low across various dose groups in clinical studies.[6][6]
Blood-Brain Barrier Penetration Not expectedNonclinical data indicate that Lu AA39835 does not penetrate the blood-brain barrier.[1][2][1][2]

Experimental Protocols

The quantification of Lu AA39835 in biological matrices is crucial for pharmacokinetic studies of vortioxetine. The primary experimental protocol cited in the literature is based on liquid chromatography-mass spectrometry (LC-MS/MS).

A validated bioanalytical method has been used in clinical studies to determine the concentrations of vortioxetine and its metabolites, including Lu AA39835.[2][6]

  • Sample Collection: Blood samples are collected in vacuum tubes containing ethylenediaminetetraacetic acid (EDTA). Plasma and urine samples are stored at -20°C or lower before analysis.[6]

  • Sample Preparation: A liquid-liquid extraction method is employed for sample preparation.[6]

  • Analytical Technique: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[2]

  • Ion Monitoring: The extracted ions monitored for Lu AA39835 are m/z 315 → 166.[6] An internal standard, Lu AE68011, is used for accurate quantification.[6]

  • Quantification Ranges: The method is validated with the following linear ranges for calibration:

    • Plasma: 0.04 to 40 ng/mL[2][6]

    • Urine: 8 to 2000 ng/mL[6]

  • Method Performance: The accuracy and precision for the analytes were reported to be within 89.2% to 112.0% and 3.0% to 7.4%, respectively.[6]

Visualizations

The following diagram illustrates the metabolic conversion of vortioxetine into its major and minor metabolites.

Vortioxetine_Metabolism cluster_0 Metabolic Pathway Vortioxetine Vortioxetine (Lu AA21004) Metabolite_Major Lu AA34443 (Major, Inactive Metabolite) Vortioxetine->Metabolite_Major CYP2D6 (Primary) & other CYPs Metabolite_Minor Lu AA39835 (Minor, Active Metabolite) Vortioxetine->Metabolite_Minor CYP-mediated Oxidation Glucuronide_Major Lu AA34443 Glucuronide Metabolite_Major->Glucuronide_Major UGT Conjugation Glucuronide_Minor Lu AA39835 Glucuronide Metabolite_Minor->Glucuronide_Minor UGT Conjugation

Caption: Metabolic pathway of Vortioxetine leading to its primary metabolites.

This diagram outlines the workflow for the experimental protocol used to measure Lu AA39835 concentrations in biological samples.

Bioanalytical_Workflow cluster_workflow Quantification Workflow Start 1. Sample Collection (Plasma/Urine in EDTA tubes) Storage 2. Sample Storage (≤ -20°C) Start->Storage Extraction 3. Sample Preparation (Liquid-Liquid Extraction) Storage->Extraction Analysis 4. HPLC-MS/MS Analysis Extraction->Analysis Quantification 5. Data Quantification (vs. Internal Standard) Analysis->Quantification

Caption: Experimental workflow for the bioanalysis of Lu AA39835.

Conclusion

Lu AA39835 is a well-characterized, pharmacologically active, minor metabolite of vortioxetine.[1] Its key features include a low metabolic ratio and an inability to cross the blood-brain barrier, which limits its contribution to the overall clinical efficacy of the parent drug.[1][5] While robust bioanalytical methods exist for its quantification in pharmacokinetic studies, the current body of scientific literature does not support its use as a standalone biomarker for disease diagnosis, prognosis, or response to therapy. Further research would be required to establish any potential utility for Lu AA39835 in a biomarker capacity.

References

Methodological & Application

Application Note: Quantification of Lu AA39835 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lu AA39835, a metabolite of the antidepressant vortioxetine, in human plasma. The protocol outlines two effective sample preparation techniques: solid-phase extraction (SPE) and liquid-liquid extraction (LLE), followed by chromatographic separation and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Lu AA39835 is a hydroxylated metabolite of vortioxetine, a multimodal antidepressant.[1] While it is a minor metabolite, it exhibits inhibitory activity at the serotonin (B10506) transporter (SERT), similar to the parent compound.[1][2] However, it is not expected to cross the blood-brain barrier.[1][2] Accurate quantification of Lu AA39835 in biological matrices is essential for understanding the complete pharmacokinetic profile of vortioxetine. This document provides a detailed protocol for the analysis of Lu AA39835 in human plasma using LC-MS/MS.

Experimental

  • Lu AA39835 reference standard

  • ¹³C-labeled Lu AA39835 (internal standard)[1]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Human plasma with EDTA as anticoagulant

  • Varian SPEC C8 SPE cartridges (for SPE method)[1]

  • CAPCELL PAK SCX UG80 column (for LLE method)[3]

  • Ionosper 5C ion exchange column (for SPE method)[1]

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Blood samples should be collected in Vacutainers® containing ethylenediaminetetraacetic acid (EDTA).[1][3] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[1][3]

Protocols

Two methods for sample preparation are presented below: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE) [1]

  • Thaw plasma samples at room temperature.

  • Spike the plasma samples with the ¹³C-labeled internal standard.

  • Condition the Varian SPEC C8 SPE cartridges in a 96-well plate format.

  • Load the plasma samples onto the SPE cartridges.

  • Wash the cartridges to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) [3]

  • Thaw plasma samples at room temperature.

  • Spike the plasma samples with the internal standard.

  • Add an appropriate organic extraction solvent.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection. Method optimization is recommended.

Liquid Chromatography

ParameterMethod 1 (Based on SPE)[1]Method 2 (Based on LLE)[3]
Column Ionosper 5C ion exchangeCAPCELL PAK SCX UG80
Mobile Phase To be optimizedA: 10 mmol/L Ammonium Formate/Formic Acid (400:1)B: Acetonitrile (20:80 A:B)
Flow Rate To be optimizedTo be optimized
Injection Volume To be optimizedTo be optimized
Column Temp. To be optimizedTo be optimized

Mass Spectrometry

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for Lu AA39835 and IS
Product Ion (m/z) To be determined for Lu AA39835 and IS
Collision Energy To be optimized
Dwell Time To be optimized

Data Analysis and Quantification

The concentration of Lu AA39835 in plasma samples is determined by constructing a calibration curve. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied.

Performance Characteristics

The following table summarizes the reported performance characteristics for the quantification of Lu AA39835 in human plasma.

ParameterValueReference
Linear Range 0.04 to 40 ng/mL[1][3]
Lower Limit of Quantification (LLOQ) 0.04 ng/mL[1][3]
Accuracy 90.0% to 109.0%[1]
Precision (%CV) 3.20% to 10.7%[1]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Storage cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing blood_collection Blood Collection (EDTA Vacutainers) centrifugation Centrifugation blood_collection->centrifugation plasma_storage Plasma Storage (≤ -20°C) centrifugation->plasma_storage thawing Thaw Plasma plasma_storage->thawing is_spiking Spike Internal Standard thawing->is_spiking extraction Extraction is_spiking->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection (MRM Mode) hplc->msms peak_integration Peak Integration msms->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for Lu AA39835 quantification.

signaling_pathway cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron serotonin Serotonin (5-HT) presynaptic->serotonin postsynaptic Postsynaptic Neuron sert Serotonin Transporter (SERT) serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding lu_aa39835 Lu AA39835 lu_aa39835->sert Inhibition receptor->postsynaptic Signal Transduction

Caption: Simplified signaling pathway of Lu AA39835.

References

Application Notes and Protocols for In Vitro Drug Metabolism Studies of Lu AA39835

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lu AA39835 is a minor but pharmacologically active metabolite of the multimodal antidepressant, vortioxetine.[1][2] It is formed through the oxidative metabolism of vortioxetine, a process primarily mediated by cytochrome P450 (CYP) enzymes, followed by glucuronidation.[1] Although Lu AA39835 demonstrates serotonin (B10506) transporter (SERT) inhibition, it does not readily cross the blood-brain barrier, suggesting a minimal direct contribution to the central nervous system effects of vortioxetine.[1][2] Understanding the in vitro drug metabolism profile of Lu AA39835 is crucial for a comprehensive assessment of the safety and drug-drug interaction potential of vortioxetine.

These application notes provide an overview of the metabolic pathway of Lu AA39835 and detail standard protocols for evaluating its metabolic stability and its potential to inhibit or induce key drug-metabolizing enzymes.

Metabolic Pathway of Vortioxetine to Lu AA39835

Vortioxetine undergoes extensive metabolism, with Lu AA39835 being a minor hydroxylated metabolite. The primary metabolic pathway involves oxidation by CYP enzymes, with CYP2D6 playing a major role in the overall metabolism of vortioxetine.[1] This is followed by glucuronidation via uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes.

G Vortioxetine Vortioxetine Lu_AA39835 Lu AA39835 (Hydroxyl Metabolite) Vortioxetine->Lu_AA39835 CYP-mediated Oxidation (e.g., CYP2D6) Inactive_Glucuronide Lu AA39835-Glucuronide (Inactive) Lu_AA39835->Inactive_Glucuronide UGT-mediated Glucuronidation G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare HLM Suspension Pre_Incubate Pre-incubate HLM and Lu AA39835 at 37°C Prep_HLM->Pre_Incubate Prep_Lu Prepare Lu AA39835 Working Solution Prep_Lu->Pre_Incubate Prep_NADPH Prepare NADPH Regenerating System Initiate_Rxn Initiate Reaction with NADPH Pre_Incubate->Initiate_Rxn Time_Points Collect Aliquots at 0, 5, 15, 30, 60 min Initiate_Rxn->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate G cluster_culture Cell Culture & Treatment cluster_endpoint Endpoint Analysis cluster_data Data Analysis Seed_Cells Seed Human Hepatocytes Treat_Cells Treat with Lu AA39835, Positive/Negative Controls for 48-72h Seed_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Isolate_RNA Isolate mRNA Harvest_Cells->Isolate_RNA qPCR Perform qRT-PCR for UGT Gene Expression Isolate_RNA->qPCR Calculate_Fold Calculate Fold Induction vs. Vehicle Control qPCR->Calculate_Fold Determine_EC50 Determine EC50 and Emax Calculate_Fold->Determine_EC50

References

Application Notes and Protocols for the Synthesis of Radiolabeled Small Molecules with Lutetium-177

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data presentation in tabular format for easy comparison, and mandatory visualizations of the experimental workflow and the signaling pathway of the parent compound, vortioxetine (B1682262).

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the radiolabeling of various molecules with ¹⁷⁷Lu, compiled from established protocols. These values can serve as a benchmark for the development and optimization of a radiolabeling procedure for a new small molecule.

Table 1: Reagents and Reaction Conditions for ¹⁷⁷Lu Labeling

ParameterValueSource
Precursor
Molecule Amount30 - 250 µg[2][3]
Radionuclide
¹⁷⁷LuCl₃ Activity2.3 - 34 GBq[2][3]
¹⁷⁷LuCl₃ Specific Activity>3 GBq/mg (no-carrier-added)[3]
Reaction Buffer
Buffer TypeSodium Acetate (B1210297) or Ascorbate (B8700270) Buffer[3][5]
Buffer Concentration0.1 M - 0.5 M[3]
pH4.5 - 5.5[2][3]
Reaction Conditions
Temperature95 °C[3][5]
Incubation Time15 minutes[3]
Stabilizer
TypeAscorbic Acid, L-methionine[1][3]

Table 2: Quality Control and Performance Metrics for ¹⁷⁷Lu-Labeled Molecules

ParameterValueSource
Radiochemical Purity (RCP) > 95%[2][9]
Analytical Method HPLC, TLC[2][9]
Stability (post-labeling) > 95% for up to 120 hours[1]
Molar Activity 58 - 225 MBq/nmol[1]

Experimental Protocols

This section details a generalized protocol for the radiolabeling of a small molecule with ¹⁷⁷Lu.

Protocol 1: Radiolabeling of a Small Molecule with ¹⁷⁷Lu

Materials:

  • Small molecule precursor (e.g., containing a DOTA chelator)

  • No-carrier-added (n.c.a.) ¹⁷⁷LuCl₃ in 0.04 M HCl

  • Sodium acetate buffer (0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)[3][5]

  • Ascorbic acid solution (e.g., 50 mg/mL) as a radioprotectant[1]

  • Sterile, pyrogen-free reaction vials

  • Heating block or water bath set to 95 °C[5]

  • Lead shielding

  • Calibrated radioactivity dose calibrator

  • Sterile filters (0.22 µm)

Procedure:

  • In a sterile, pyrogen-free reaction vial, add the required volume of sodium acetate or ascorbate buffer.[5]

  • Add the desired amount of the small molecule precursor to the reaction vial.

  • Carefully transfer the required activity of n.c.a. ¹⁷⁷LuCl₃ to the reaction vial behind appropriate lead shielding.

  • Gently mix the contents of the vial.

  • Place the reaction vial in a heating block or water bath pre-heated to 95 °C and incubate for 15 minutes.[3]

  • After incubation, remove the vial and allow it to cool to room temperature behind appropriate shielding.[5]

  • Add a stabilizing solution, such as ascorbic acid, to quench radiolysis.[5]

  • Perform quality control checks as described in Protocol 2.

Protocol 2: Quality Control of ¹⁷⁷Lu-Labeled Small Molecule

A. Thin-Layer Chromatography (TLC) for Radiochemical Purity

  • Stationary Phase: iTLC-SG strips

  • Mobile Phase: A solution capable of separating the labeled molecule from free ¹⁷⁷Lu (e.g., 0.1 M citrate (B86180) buffer, pH 5.0).

  • Procedure:

    • Spot a small volume (1-2 µL) of the reaction mixture onto the baseline of an iTLC-SG strip.

    • Develop the chromatogram in the chosen mobile phase.

    • Allow the solvent to travel up the strip.

    • Dry the strip and measure the distribution of radioactivity using a TLC scanner.

  • Calculation: Radiochemical Purity (%) = (Counts in the labeled molecule spot / Total counts on the strip) x 100.

B. High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient system of acetonitrile (B52724) and water, both containing a modifier like trifluoroacetic acid (TFA) or formic acid.

  • Detector: A radioactivity detector in series with a UV detector.

  • Procedure:

    • Inject a small volume of the reaction mixture into the HPLC system.

    • Run the gradient method to separate the labeled product from impurities and free ¹⁷⁷Lu.

    • Analyze the chromatogram from the radioactivity detector to determine the percentage of radioactivity associated with the desired product peak.

  • Calculation: Radiochemical Purity (%) = (Area of the labeled molecule peak / Total area of all radioactive peaks) x 100.

Visualizations

Experimental Workflow for ¹⁷⁷Lu Radiolabeling

G Experimental Workflow for ¹⁷⁷Lu Radiolabeling cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control cluster_final Final Product reagents Prepare Reagents: - Small Molecule Precursor - ¹⁷⁷LuCl₃ - Buffer (pH 4.5-5.5) - Stabilizer (Ascorbic Acid) mix Combine Precursor, ¹⁷⁷LuCl₃, and Buffer in Reaction Vial reagents->mix heat Incubate at 95°C for 15 minutes mix->heat cool Cool to Room Temperature heat->cool stabilize Add Stabilizer cool->stabilize qc Perform Quality Control: - TLC - HPLC stabilize->qc analyze Analyze Radiochemical Purity qc->analyze final_product ¹⁷⁷Lu-Labeled Small Molecule (RCP > 95%) analyze->final_product

Caption: A flowchart illustrating the key steps in the radiolabeling of a small molecule with ¹⁷⁷Lu.

Signaling Pathway of Vortioxetine (Parent Compound of Lu AA39835)

G Multimodal Mechanism of Action of Vortioxetine cluster_receptors Serotonin (B10506) Receptor Modulation cluster_effects Downstream Neurotransmitter Effects cluster_outcome Therapeutic Outcome vortioxetine Vortioxetine sert SERT Inhibition vortioxetine->sert ht1a 5-HT1A Agonism vortioxetine->ht1a ht1b 5-HT1B Partial Agonism vortioxetine->ht1b ht3 5-HT3 Antagonism vortioxetine->ht3 ht7 5-HT7 Antagonism vortioxetine->ht7 ht1d 5-HT1D Antagonism vortioxetine->ht1d serotonin ↑ Serotonin sert->serotonin ht1a->serotonin ht1b->serotonin dopamine ↑ Dopamine ht3->dopamine norepinephrine ↑ Norepinephrine ht3->norepinephrine acetylcholine ↑ Acetylcholine ht7->acetylcholine histamine ↑ Histamine ht1d->histamine antidepressant Antidepressant Effect serotonin->antidepressant dopamine->antidepressant norepinephrine->antidepressant acetylcholine->antidepressant histamine->antidepressant

Caption: A diagram showing the multimodal mechanism of action of vortioxetine.[7][8]

References

Application Notes and Protocols: Lu AA39835 in Pharmacokinetic Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA39835 is an active hydroxylated metabolite of the multimodal antidepressant vortioxetine (B1682262).[1][2] While it is considered a minor metabolite with plasma concentrations significantly lower than the parent drug, its pharmacological activity, similar to vortioxetine's inhibition of the serotonin (B10506) (5-HT) transporter, necessitates an understanding of its pharmacokinetic profile.[1][2][3] However, its contribution to the overall clinical effect of vortioxetine is considered minimal as it is not believed to cross the blood-brain barrier.[1][3][4] These notes provide a summary of the available pharmacokinetic data for Lu AA39835 and protocols for its analysis, aiding in the development of comprehensive pharmacokinetic models of vortioxetine.

Pharmacokinetic Profile of Lu AA39835

Lu AA39835 is formed through the oxidation of vortioxetine, a process primarily mediated by cytochrome P450 enzymes, including CYP2D6, CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6.[1] It is one of the six metabolites of vortioxetine identified in human plasma.[4] The plasma metabolic ratio of Lu AA39835 to vortioxetine is low, at approximately ≤4%.[1]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Lu AA39835 are often characterized by low plasma concentrations, which can be below the lower limit of quantification in some studies.[5][6] Nevertheless, available data from various studies are summarized below.

ParameterValueStudy PopulationNotes
Half-life (t½) ~65 hoursHealthy SubjectsAt steady state, following multiple oral doses of 5 mg to 20 mg once daily.[7]
Plasma Metabolic Ratio ≤ 4%Healthy SubjectsRatio of Lu AA39835 AUC to vortioxetine AUC.[1]
Pharmacokinetics LinearHealthy SubjectsObserved at steady state over a dose range of 5 mg to 20 mg once daily.[7]
Plasma Concentrations LowHealthy Japanese AdultsPlasma concentrations were low across different dose groups.[5]
Quantification Often Below Limit of QuantificationChild and Adolescent PatientsIn a study with pediatric patients, over 50% of plasma concentrations were below the lower limit of quantification, precluding detailed pharmacokinetic analysis.[6]

Experimental Protocols

Quantification of Lu AA39835 in Plasma

This protocol outlines a general method for the determination of Lu AA39835 plasma concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on methods described for vortioxetine and its metabolites.[1]

Objective: To accurately measure the concentration of Lu AA39835 in plasma samples.

Materials:

  • Human plasma samples (collected in EDTA-containing tubes)[5]

  • Lu AA39835 reference standard

  • Internal standard (e.g., ¹³C-labeled analog of Lu AA39835)[1]

  • Liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS)

  • Analytical column (e.g., CAPCELL PAK SCX UG80)[5]

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples at room temperature.

    • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

    • Add 20 µL of internal standard solution.

    • Add 800 µL of extraction solvent.

    • Vortex for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Separate the analytes using a suitable gradient elution on the analytical column.[5]

    • Detect the eluting compounds using the tandem mass spectrometer in positive ion mode.[1]

    • Monitor specific precursor-to-product ion transitions for Lu AA39835 and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using the peak area ratios of Lu AA39835 to the internal standard from spiked plasma standards.

    • Determine the concentration of Lu AA39835 in the unknown samples by interpolating their peak area ratios from the calibration curve. The linear range for Lu AA39835 has been reported as 0.04 to 40 ng/mL.[1]

Non-Compartmental Pharmacokinetic Analysis

Objective: To determine key pharmacokinetic parameters of Lu AA39835 from plasma concentration-time data.

Methodology:

  • Collect serial blood samples at predefined time points following administration of vortioxetine.

  • Analyze the plasma samples for Lu AA39835 concentrations using the protocol described above.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the resulting concentration-time data.

  • Calculate the following parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t½ (Half-life): Time for the plasma concentration to decrease by half.

    • CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit time, adjusted for bioavailability.

    • Vz/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma, adjusted for bioavailability.

Visualizations

Vortioxetine Metabolism to Lu AA39835

Vortioxetine Vortioxetine LuAA39835 Lu AA39835 (Hydroxyl Metabolite) Vortioxetine->LuAA39835 CYP450 Oxidation (e.g., CYP2D6) Inactive_Metabolites Inactive Metabolites (e.g., Lu AA34443) Vortioxetine->Inactive_Metabolites Metabolism Excretion Excretion LuAA39835->Excretion Glucuronidation & Excretion Inactive_Metabolites->Excretion Excretion

Caption: Metabolic pathway of vortioxetine to its active metabolite Lu AA39835.

Experimental Workflow for Pharmacokinetic Analysis

Dosing Vortioxetine Administration Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Quantification of Lu AA39835 Processing->Analysis Modeling Pharmacokinetic Modeling (Non-Compartmental or Compartmental) Analysis->Modeling Parameters Determination of PK Parameters (t½, Cmax, AUC) Modeling->Parameters

Caption: Workflow for determining the pharmacokinetic parameters of Lu AA39835.

Conclusion

While Lu AA39835 is a minor metabolite of vortioxetine with limited expected clinical impact, its characterization is essential for a complete understanding of vortioxetine's disposition. The low plasma concentrations of Lu AA39835 present analytical challenges, often requiring highly sensitive bioanalytical methods for accurate quantification. The protocols and data presented here provide a framework for incorporating Lu AA39835 into pharmacokinetic models, contributing to a more comprehensive evaluation of vortioxetine's overall pharmacokinetic and pharmacodynamic profile. Future research could focus on developing more sensitive analytical methods to better characterize the pharmacokinetics of Lu AA39835, particularly in special populations.

References

Application Notes and Protocols for Cell-based Assays Using Lu AA39835

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lu AA39835 is an active metabolite of the multimodal antidepressant vortioxetine.[1][2] Its primary pharmacological activity is the inhibition of the serotonin (B10506) transporter (SERT), a key protein in the regulation of serotonergic neurotransmission.[1] While Lu AA39835 is a minor metabolite and is not expected to cross the blood-brain barrier, its activity as a SERT inhibitor makes it a subject of interest in pharmacological studies.[1][3] In vitro cell-based assays are crucial for characterizing the potency and selectivity of compounds like Lu AA39835 at their molecular targets.

These application notes provide detailed protocols for two fundamental cell-based assays to characterize the in vitro pharmacology of Lu AA39835: a serotonin reuptake assay to determine its inhibitory potency on SERT, and a cytotoxicity assay to assess its impact on cell viability.

Experimental Workflow Overview

The following diagram outlines the general workflow for characterizing Lu AA39835 in cell-based assays, from initial compound handling to data analysis.

G cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Lu AA39835 Stock Solution (DMSO) Assay_Plate Seed Cells into 96-well Plates Cell_Culture Culture HEK293-hSERT or other relevant cell line Cell_Culture->Assay_Plate Compound_Addition Add Serial Dilutions of Lu AA39835 Assay_Plate->Compound_Addition Incubation Incubate with Radiolabeled Serotonin Compound_Addition->Incubation Measurement Measure Serotonin Uptake or Cell Viability Incubation->Measurement IC50_Calc Calculate IC50 (SERT Inhibition) Measurement->IC50_Calc CC50_Calc Calculate CC50 (Cytotoxicity) Measurement->CC50_Calc Report Generate Report and Summarize Data IC50_Calc->Report CC50_Calc->Report

Caption: General experimental workflow for in vitro compound characterization.

Protocol 1: Serotonin Reuptake Inhibition Assay

This assay measures the ability of Lu AA39835 to inhibit the uptake of serotonin into cells expressing the human serotonin transporter (hSERT). A common method involves the use of radiolabeled serotonin ([³H]5-HT).[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lu AA39835 for hSERT.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hSERT.

  • Test Compound: Lu AA39835.

  • Reference Compound: Fluoxetine (a well-characterized SSRI).

  • Radioligand: [³H]Serotonin ([³H]5-HT).

  • Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Scintillation Fluid: Appropriate for aqueous samples.

  • Instruments: Liquid scintillation counter, cell culture incubator, multi-channel pipette, 96-well microplates.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-hSERT cells in T-75 flasks at 37°C and 5% CO2.

    • The day before the assay, harvest the cells and seed them into a white, clear-bottom 96-well plate at a density of 40,000-60,000 cells per well.

    • Incubate the plate overnight to allow for cell adherence.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Lu AA39835 and Fluoxetine in DMSO.

    • Perform serial dilutions in uptake buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). The final DMSO concentration should be ≤0.1%.

  • Uptake Assay:

    • On the day of the assay, gently wash the cells twice with pre-warmed uptake buffer.

    • Add 50 µL of the diluted test compound (Lu AA39835) or reference compound (Fluoxetine) to the appropriate wells. For total uptake, add 50 µL of buffer. For non-specific uptake, add a high concentration of Fluoxetine (e.g., 10 µM).

    • Pre-incubate the plate for 20 minutes at 37°C.

    • Initiate serotonin uptake by adding 50 µL of [³H]5-HT (final concentration of ~10-20 nM) to all wells.

    • Incubate for 10 minutes at 37°C. This time should be within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

    • Lyse the cells by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer to each well.

    • Shake the plate for 10 minutes.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each concentration of Lu AA39835 using the following formula: % Inhibition = 100 * (1 - (CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific))

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Hypothetical Quantitative Data:

CompoundTargetAssay TypeIC50 (nM) [Illustrative]
Lu AA39835 hSERT[³H]5-HT Uptake25
FluoxetinehSERT[³H]5-HT Uptake15

Protocol 2: Cell Viability (MTT) Assay

This assay is performed to ensure that the observed inhibition of serotonin uptake is a direct effect on the transporter and not a consequence of cytotoxicity.

Objective: To determine the concentration of Lu AA39835 that reduces cell viability by 50% (CC50).

Materials:

  • Cell Line: HEK293-hSERT cells.

  • Test Compound: Lu AA39835.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.

  • Instruments: 96-well plate reader (absorbance at 570 nm), cell culture incubator.

Procedure:

  • Cell Plating:

    • Seed HEK293-hSERT cells in a clear 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight.

  • Compound Treatment:

    • Add serial dilutions of Lu AA39835 to the wells, mirroring the concentrations used in the SERT assay. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for the same duration as the longest exposure in the primary assay (e.g., if pre-incubation is 20 min and uptake is 10 min, a 30-minute incubation might be appropriate, though longer incubations like 24-48 hours are common for general cytotoxicity).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Quantification:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percent viability for each concentration: % Viability = 100 * (AbsSample / AbsVehicleControl)

  • Plot percent viability against the log concentration of Lu AA39835 to determine the CC50 value. A CC50 value significantly higher than the IC50 value indicates that the SERT inhibition is not due to cytotoxicity.

Hypothetical Quantitative Data:

CompoundCell LineAssay TypeCC50 (µM) [Illustrative]Selectivity Index (CC50/IC50)
Lu AA39835 HEK293-hSERTMTT>100>4000

Mechanism of Action and Signaling Pathways

Direct Mechanism: SERT Inhibition

Lu AA39835 acts by binding to the serotonin transporter (SERT) on the presynaptic neuron. This blocks the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration and duration of serotonin available to act on postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Serotonin Vesicle Serotonin Serotonin (5-HT) Vesicle->Serotonin Release SERT SERT Transporter Receptor 5-HT Receptor Signal Postsynaptic Signal Receptor->Signal Activation LuAA39835 Lu AA39835 LuAA39835->SERT Inhibition Serotonin->SERT Reuptake Serotonin->Receptor Binding

Caption: Mechanism of Lu AA39835 as a SERT inhibitor at the synapse.

Potential Downstream Signaling

Chronic inhibition of SERT by antidepressants can lead to long-term neuroadaptive changes, including the modulation of neurotrophic factor signaling pathways.[6][7] Increased serotonergic activity is hypothesized to promote the expression of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates its receptor, TrkB. This can initiate downstream signaling cascades (e.g., MAPK/ERK, PI3K/Akt) that support neuronal survival, growth, and synaptic plasticity.[8][9][10]

G LuAA39835 Lu AA39835 SERT SERT Inhibition LuAA39835->SERT Serotonin Increased Synaptic Serotonin SERT->Serotonin Receptor 5-HT Receptor Activation Serotonin->Receptor CREB CREB Activation Receptor->CREB BDNF BDNF Expression and Release CREB->BDNF Plasticity Increased Neuronal Survival and Synaptic Plasticity CREB->Plasticity TrkB TrkB Receptor Activation BDNF->TrkB Signaling Downstream Signaling (e.g., MAPK, Akt) TrkB->Signaling Signaling->Plasticity

Caption: Potential downstream neurotrophic signaling cascade influenced by SERT inhibition.

References

Application Notes & Protocols: Analytical Methods for the Separation of Lu AA39835 from Vortioxetine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the analytical separation of vortioxetine (B1682262) and its hydroxylated metabolite, Lu AA39835. The methodologies are intended for researchers, scientists, and drug development professionals involved in the analysis of vortioxetine and its related substances.

Introduction

Vortioxetine is an antidepressant medication used to treat major depressive disorder. Lu AA39835 is a hydroxylated metabolite of vortioxetine. Accurate and robust analytical methods are crucial for the pharmacokinetic studies, impurity profiling, and quality control of vortioxetine. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) for the simultaneous quantification of vortioxetine and Lu AA39835 in plasma samples. Additionally, a stability-indicating HPLC-Diode Array Detection (DAD) method is described, which is also capable of separating these two compounds.

Method 1: HPLC-MS/MS for Simultaneous Quantification in Plasma

This method is ideal for pharmacokinetic studies requiring high sensitivity and selectivity for the simultaneous determination of vortioxetine and Lu AA39835 in biological matrices.

Quantitative Data Summary
ParameterVortioxetineLu AA39835
Linear Range0.08 - 80 ng/mL0.04 - 40 ng/mL
Accuracy90.0 - 109.0%90.0 - 109.0%
Precision3.20 - 10.7%3.20 - 10.7%
Experimental Protocol

1. Sample Preparation (Solid Phase Extraction)

  • Collect blood samples in EDTA-containing tubes.

  • Centrifuge the blood samples to obtain plasma.

  • Store plasma samples at -20°C or lower until analysis.

  • Prepare plasma samples using solid-phase extraction (SPE) with Varian SPEC C8 cartridges in a 96-well plate format.[1]

  • Elute the analytes from the SPE cartridges.

2. Chromatographic Conditions [1]

  • Instrument: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column: Ionosper 5C ion-exchange column.

  • Mobile Phase: 70 mmol/L ammonium (B1175870) formate (B1220265) (pH 3) and acetonitrile (B52724) (12:88, v/v).

  • Flow Rate: Not specified in the source. A typical starting point for analytical HPLC is 1.0 mL/min.

  • Injection Volume: Not specified. A typical injection volume is 5-20 µL.

  • Column Temperature: Not specified. Ambient or a controlled temperature of 25°C is recommended.

3. Mass Spectrometry Conditions [1]

  • Detection: Tandem mass spectrometry in positive ion mode.

  • Internal Standards: ¹³C-labeled analogs of vortioxetine and Lu AA39835.

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Collection Blood Collection (EDTA tubes) Centrifugation Centrifugation Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation SPE Solid Phase Extraction (C8) Plasma_Separation->SPE Elution Elution SPE->Elution HPLC HPLC Separation Elution->HPLC MSMS MS/MS Detection HPLC->MSMS

Caption: Workflow for HPLC-MS/MS analysis.

Method 2: Stability-Indicating HPLC-DAD Method

This method is suitable for the determination of vortioxetine in bulk and pharmaceutical formulations and can be used to separate vortioxetine from its degradation products, including Lu AA39835.[2]

Quantitative Data Summary
ParameterVortioxetine
Intraday Recovery101.11 - 101.39%
Interday Recovery100.92 - 101.36%
Intraday Precision (%RSD)0.72 - 0.91%
Interday Precision (%RSD)0.87 - 1.4%
Experimental Protocol

1. Standard and Sample Solution Preparation

  • Standard Stock Solution: Accurately weigh and dissolve vortioxetine hydrobromide in a suitable solvent (e.g., methanol (B129727) or mobile phase) to obtain a known concentration.

  • Sample Solution: Prepare sample solutions from bulk drug or pharmaceutical formulations by dissolving in a suitable solvent and diluting to the desired concentration within the linear range of the method.

2. Chromatographic Conditions [2]

  • Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).

  • Column: Synergi Polar RP column, 80 Å, 150 mm × 4.6 mm, 4 µm particle size.

  • Mobile Phase: A mixture of methanol (30% v/v), acetonitrile (30% v/v), acetate (B1210297) buffer (pH 3.5, 20% v/v), double distilled water (20% v/v), and 0.025 M diethylamine (B46881) (DEA).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 226 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Not specified. Ambient or a controlled temperature of 25°C is recommended.

Experimental Workflow

cluster_prep Preparation cluster_analysis Analysis Standard_Prep Standard Solution Preparation HPLC_DAD HPLC-DAD Analysis Standard_Prep->HPLC_DAD Sample_Prep Sample Solution Preparation Sample_Prep->HPLC_DAD Data_Analysis Data Analysis HPLC_DAD->Data_Analysis

Caption: Workflow for HPLC-DAD analysis.

References

Application Notes and Protocols for Lu AA39835

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Lu AA39835 Stability and Storage Conditions

For: Researchers, scientists, and drug development professionals.

Introduction

Lu AA39835 is a minor metabolite of the multimodal antidepressant vortioxetine. Understanding the stability and optimal storage conditions of Lu AA39835 is crucial for accurate preclinical and clinical research, as well as for its use as a reference standard in analytical assays. These application notes provide a summary of the inferred stability profile of Lu AA39835 based on its chemical structure and the available data on its parent compound, vortioxetine. Detailed protocols for assessing its stability are also provided to guide researchers in establishing appropriate handling and storage procedures.

It is important to note that, as of the date of this document, there is a lack of publicly available, direct stability studies on purified Lu AA39835. The information herein is therefore based on chemical principles and data from related compounds.

Chemical Structure and Physicochemical Properties

Lu AA39835, with the systematic name 3-((2,4-dimethylphenyl)thio)-4-(1-piperazinyl)phenol, possesses key functional groups that influence its stability. These include a phenolic hydroxyl group, a piperazine (B1678402) ring, and an aromatic sulfide (B99878) linkage.

PropertyValue
Molecular FormulaC₁₈H₂₂N₂OS
Molecular Weight314.45 g/mol
Appearance(Predicted) Solid
pKa(Predicted) Phenolic hydroxyl: ~10; Piperazine nitrogens: ~8-9 and ~3-4
Solubility(Predicted) Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (B129727).

Inferred Stability Profile and Recommended Storage

Based on the functional groups present in Lu AA39835, it is likely susceptible to oxidative and photolytic degradation. The phenolic moiety is prone to oxidation, which can be accelerated by basic pH, light, and the presence of metal ions. The piperazine ring and the sulfide linkage are also potential sites of oxidation.

Recommended Storage Conditions

To ensure the integrity of Lu AA39835, the following storage conditions are recommended. Researchers should, however, perform their own stability studies to confirm these recommendations for their specific material and intended use.

ConditionSolid FormIn SolutionJustification
Temperature Long-term: ≤ -20°CShort-term: 2-8°CLong-term: ≤ -80°CShort-term: 2-8°CReduces the rate of chemical degradation.
Light Store in amber, light-resistant containers.Use amber vials or wrap containers in aluminum foil.The phenolic and aromatic sulfide moieties are susceptible to photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Degas solvents prior to use and store solutions under an inert atmosphere.Minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation.
pH (for solutions) N/APrepare solutions in a slightly acidic buffer (pH 4-6).Enhances the stability of the phenolic and piperazine functionalities by minimizing oxidation.

Experimental Protocols

The following protocols are designed to enable researchers to perform forced degradation studies and develop a stability-indicating analytical method for Lu AA39835.

Protocol 1: Forced Degradation Study

This study is designed to identify the potential degradation pathways of Lu AA39835 under various stress conditions.

1. Materials:

  • Lu AA39835

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Calibrated pH meter

  • Photostability chamber (ICH Q1B option 2)

  • Temperature-controlled oven

  • HPLC-UV/MS system

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Lu AA39835 in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a final concentration of approximately 50 µg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M HCl.

    • Dilute with mobile phase to a final concentration of approximately 50 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to a final concentration of approximately 50 µg/mL.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid Lu AA39835 in a clear glass vial.

    • Expose to 80°C in an oven for 48 hours.

    • Cool, dissolve in methanol, and dilute to a final concentration of approximately 50 µg/mL.

  • Photolytic Degradation (Solution):

    • Prepare a solution of Lu AA39835 in methanol at 50 µg/mL.

    • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the sample alongside a control sample stored in the dark.

  • Analysis: Analyze all stressed samples and a non-stressed control sample using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate Lu AA39835 from its potential degradation products.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 226 nm
Mass Spectrometry (If available) ESI positive ion mode to identify degradation products.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Lu AA39835 Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation: - Purity Peak - Degradant Peaks - Mass Balance hplc->data

Caption: Experimental workflow for the forced degradation study of Lu AA39835.

Potential_Degradation_Pathways cluster_main Lu AA39835 cluster_degradation Potential Degradation Products lu_aa39835 Lu AA39835 (Phenol, Piperazine, Sulfide) oxidation_products Oxidation Products (e.g., Sulfoxide, N-oxide, Quinone-type) lu_aa39835->oxidation_products Oxidizing Agents (e.g., H2O2) photodegradation_products Photodegradation Products (e.g., Cleavage products, Dimers) lu_aa39835->photodegradation_products Light (UV/Vis) hydrolysis_products Hydrolysis Products (Likely stable to hydrolysis) lu_aa39835->hydrolysis_products Acid/Base (Predicted to be minor pathway)

Caption: Potential degradation pathways of Lu AA39835 based on its chemical structure.

Application Notes and Protocols for Lu AA39835 and its Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Commercial Availability and Sourcing

Lu AA39835: Direct commercial suppliers for Lu AA39835 are not prominent. For research purposes, obtaining this compound will likely necessitate custom synthesis. Several companies specialize in the synthesis of complex organic molecules, including drug metabolites.

Potential Custom Synthesis Providers:

  • Enamine

  • Tocris Bioscience

  • BOC Sciences

  • Taros Chemicals

  • OTAVAchemicals

Isotopes of Lu AA39835: The most practical approach to obtaining isotopically labeled Lu AA39835 is through the metabolism of a stable isotope-labeled vortioxetine (B1682262) precursor. Deuterium-labeled vortioxetine (e.g., Vortioxetine-d8) is commercially available from suppliers of pharmaceutical standards and research chemicals.

Suppliers of Stable Isotope-Labeled Vortioxetine:

  • Simson Pharma Limited

  • Clearsynth

  • Daicel Pharma Standards

  • MedChemExpress

  • Veeprho

Application Note 1: Quantitative Analysis of Vortioxetine and its Metabolites

This protocol outlines the procedure for the simultaneous quantification of vortioxetine and its metabolites, including Lu AA39835, in plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocol: Sample Preparation and HPLC-MS/MS Analysis

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., Vortioxetine-d8).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

2. HPLC-MS/MS Conditions:

A variety of HPLC conditions can be employed for the separation of vortioxetine and its metabolites.[1][2][3] The following table summarizes a typical set of parameters.

ParameterRecommended Conditions
HPLC System Agilent 1200 Series or equivalent
Column Zorbax Eclipse Plus C18 (50 mm x 4.6 mm, 3.5 µm)
Mobile Phase A: 20 mM Ammonium Acetate (pH 3) B: Acetonitrile
Gradient Isocratic elution with 80% B
Flow Rate 0.3 mL/min
Column Temperature Ambient
Injection Volume 10 µL
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

3. Data Analysis:

  • Quantify the analytes by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

Application Note 2: In Vitro Metabolism of Vortioxetine

This protocol describes the generation of vortioxetine metabolites, including Lu AA39835, using human liver microsomes (HLMs). This is a common method to study the metabolic fate of a drug candidate.[4][5]

Experimental Protocol: Incubation with Human Liver Microsomes

1. Incubation Mixture Preparation (Total Volume: 200 µL):

  • In a microcentrifuge tube, prepare the following mixture:

    • Phosphate buffer (0.1 M, pH 7.4)

    • Human Liver Microsomes (final concentration 0.5 mg/mL)

    • Vortioxetine (final concentration 1-10 µM, dissolved in a minimal amount of organic solvent like methanol (B129727) or DMSO, final solvent concentration <1%)

  • Pre-incubate the mixture at 37°C for 5 minutes.

2. Initiation of the Metabolic Reaction:

  • Add NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the pre-incubated mixture to initiate the reaction.

3. Incubation and Termination:

  • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes) in a shaking water bath.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

4. Sample Processing and Analysis:

  • Vortex the terminated reaction mixture and centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of vortioxetine and its metabolites using the HPLC-MS/MS method described in Application Note 1.

Data Presentation

Pharmacokinetic Parameters of Vortioxetine and its Metabolites

The following table summarizes key pharmacokinetic parameters for vortioxetine and its major and minor metabolites.

CompoundTmax (h)T½ (h)Metabolic Ratio (to parent drug)Notes
Vortioxetine 6 - 13~66N/AParent drug.[6]
Lu AA34443 -50 - 81~1Major, inactive metabolite.
Lu AA39835 --≤ 0.04Minor, active metabolite.[6]

Visualizations

Metabolic Pathway of Vortioxetine

Vortioxetine_Metabolism Vortioxetine Vortioxetine Intermediates Oxidative Intermediates Vortioxetine->Intermediates CYP2D6, CYP3A4/5, CYP2C9, CYP2C19 Conjugates Glucuronide Conjugates Vortioxetine->Conjugates Glucuronidation Lu_AA39835 Lu AA39835 (Minor, Active) Intermediates->Lu_AA39835 Hydroxylation Lu_AA34443 Lu AA34443 (Major, Inactive) Intermediates->Lu_AA34443 Oxidation Lu_AA39835->Conjugates Glucuronidation Lu_AA34443->Conjugates Glucuronidation

Caption: Metabolic pathway of vortioxetine.

Experimental Workflow for Metabolite Analysis

Metabolite_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

Caption: Workflow for metabolite analysis in plasma.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Lu AA39835 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Lu AA39835 in plasma samples.

Introduction to Lu AA39835

Lu AA39835 is a minor but pharmacologically active metabolite of the antidepressant drug Vortioxetine.[1][2] While Vortioxetine itself is considered the primary contributor to its therapeutic effects, accurate quantification of its metabolites, including Lu AA39835, is crucial for comprehensive pharmacokinetic and toxicokinetic studies.[3][4] Lu AA39835 inhibits the serotonin (B10506) transporter (SERT); however, it is not thought to cross the blood-brain barrier.[1][2]

Experimental Protocols

A common and effective method for the quantification of Lu AA39835 in plasma is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[4]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw frozen plasma samples at room temperature.

  • Aliquot 300 µL of plasma into a clean tube.

  • Add 50 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the sample to ensure thorough mixing.

  • Add an appropriate organic solvent (e.g., ethyl acetate) for extraction.

  • Vortex vigorously for several minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

The following table summarizes typical starting conditions for an HPLC-MS/MS method for Lu AA39835 analysis. These may require optimization for your specific instrumentation and application.

ParameterRecommended Setting
HPLC Column C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[5]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile[5]
Gradient Optimized to provide good separation and peak shape.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive Mode[5]
MS/MS Detection Multiple Reaction Monitoring (MRM)[5]
MRM Transitions To be determined by direct infusion of the analyte and internal standard.

Troubleshooting Guide

Sample Preparation

Question: My recovery of Lu AA39835 is low and inconsistent. What can I do?

Answer: Low and variable recovery is often related to the sample extraction procedure. Here are some steps to troubleshoot this issue:

  • Optimize Extraction Solvent: The choice of organic solvent in Liquid-Liquid Extraction (LLE) is critical. Experiment with different solvents or solvent mixtures to find the one that provides the best recovery for Lu AA39835.

  • Consider Solid-Phase Extraction (SPE): SPE can offer a more specific and cleaner extraction than LLE, potentially improving recovery and reducing matrix effects.[6]

  • Check pH: The pH of the plasma sample can influence the extraction efficiency of acidic or basic compounds. Adjusting the pH prior to extraction may improve recovery.

  • Protein Precipitation (PPT): While simple, PPT can sometimes lead to lower recovery and significant matrix effects. If using PPT, ensure complete protein removal and consider a post-extraction clean-up step.

Question: I am observing significant matrix effects (ion suppression or enhancement). How can I minimize them?

Answer: Matrix effects occur when co-eluting endogenous components from the plasma interfere with the ionization of the analyte in the mass spectrometer source.[7][8] To mitigate this:

  • Improve Sample Cleanup: A more rigorous sample preparation method, such as SPE, can remove more of the interfering matrix components.[6]

  • Optimize Chromatography: Adjusting the HPLC gradient to better separate Lu AA39835 from matrix components can reduce ion suppression.[7]

  • Dilute the Sample: Diluting the extracted sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Chromatography

Question: I'm seeing poor peak shape (e.g., tailing, fronting) for Lu AA39835. What could be the cause?

Answer: Poor peak shape can be caused by several factors:

  • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For basic compounds, a mobile phase with a low pH is often used to ensure protonation and good peak shape.[6]

  • Column Choice: The choice of HPLC column is important. If you are seeing issues with a standard C18 column, consider trying a different stationary phase.

  • Injection Solvent: The solvent used to reconstitute the sample after extraction should be compatible with the mobile phase. A solvent that is too strong can cause peak distortion.

Question: My retention time for Lu AA39835 is shifting. Why is this happening?

Answer: Retention time shifts can be due to:

  • Inconsistent Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run.

  • Column Degradation: Over time, the performance of an HPLC column can degrade. A guard column can help extend the life of the analytical column.

  • Temperature Fluctuations: Maintaining a constant column temperature is important for reproducible retention times.

Mass Spectrometry

Question: The signal intensity for Lu AA39835 is low or unstable. What should I check?

Answer: Low or unstable signal can be a result of:

  • Ion Source Parameters: Optimize the ion source parameters (e.g., gas flows, temperature, spray voltage) for Lu AA39835.

  • Ion Suppression: As discussed earlier, matrix effects can significantly reduce signal intensity.

  • Analyte Stability: Lu AA39835 may be degrading in the sample or on the autosampler.[6] Investigate the stability of the analyte under your experimental conditions.

Question: I'm having trouble with the linearity of my calibration curve. What are the possible reasons?

Answer: Non-linearity can be caused by:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response. If this is the case, you may need to reduce the concentration of your upper limit of quantification (ULOQ) standard.

  • Matrix Effects: Matrix effects can also impact linearity, especially if they are not consistent across the concentration range.

  • Incorrect Standard Preparation: Ensure that your calibration standards are prepared accurately.

Frequently Asked Questions (FAQs)

What is a typical lower limit of quantification (LLOQ) for Lu AA39835 in plasma?

Based on published methods for Vortioxetine and its metabolites, a typical LLOQ for Lu AA39835 in plasma using HPLC-MS/MS is in the low ng/mL range.[4] For example, one study reported a linear range for Lu AA39835 (metabolite 2) in plasma of 0.04 to 40 ng/mL.[4]

What type of internal standard is recommended?

The ideal internal standard is a stable isotope-labeled (e.g., deuterium (B1214612) or carbon-13) version of Lu AA39835. This will have the same chemical properties and chromatographic behavior as the analyte, providing the most accurate compensation for extraction variability and matrix effects. If a SIL-IS is not available, a structural analog with similar properties can be used.[7]

What are the key validation parameters for a bioanalytical method for Lu AA39835?

A bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Accuracy and Precision: The accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[3]

  • Selectivity and Specificity: The method should be able to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The calibration curve should be linear over the expected concentration range.[3]

  • Recovery: The extraction efficiency of the analyte from the plasma matrix.

  • Matrix Effect: The effect of the plasma matrix on the analyte's ionization.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification report Report Results quantification->report

Caption: General experimental workflow for Lu AA39835 quantification in plasma.

troubleshooting_recovery start Low Analyte Recovery? check_extraction Optimize Extraction Method (LLE vs. SPE) start->check_extraction check_ph Adjust Sample pH check_extraction->check_ph If LLE check_ppt Evaluate Protein Precipitation Efficiency check_extraction->check_ppt If PPT check_solvent Test Different Extraction Solvents check_ph->check_solvent end Recovery Improved check_solvent->end check_ppt->end

Caption: Troubleshooting decision tree for low analyte recovery.

metabolic_pathway vortioxetine Vortioxetine metabolite1 Lu AA34443 (Major, Inactive) vortioxetine->metabolite1 Metabolism metabolite2 Lu AA39835 (Minor, Active) vortioxetine->metabolite2 Metabolism other_metabolites Other Metabolites vortioxetine->other_metabolites Metabolism

Caption: Simplified metabolic pathway of Vortioxetine.

References

Technical Support Center: Optimizing LC-MS for Lu AA39835 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of Lu AA39835.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of Lu AA39835 and similar small molecules.

Chromatography Issues

Question: Why am I observing poor peak shape (tailing, fronting, or splitting) for Lu AA39835?

Answer:

Poor peak shape can arise from several factors related to the column, mobile phase, or sample.[1][2][3][4][5]

  • Troubleshooting Steps:

    • Column Overload: Reduce the injection volume or dilute the sample.[2] Overloading the column is a common cause of peak fronting.

    • Sample Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a strong solvent can lead to peak distortion.

    • Column Contamination or Degradation: If the problem persists, flush the column according to the manufacturer's instructions. If performance does not improve, consider replacing the guard column or the analytical column.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Lu AA39835 and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the compound and the column chemistry.

    • Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the column. Consider using a column with end-capping or a different stationary phase.[3]

Question: My retention time for Lu AA39835 is inconsistent. What could be the cause?

Answer:

Retention time shifts can be frustrating and can point to issues with the LC system or the mobile phase preparation.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately. Small variations in solvent composition or pH can lead to shifts in retention time. Always use fresh, high-purity, LC-MS grade solvents.

    • System Equilibration: Ensure the LC system is adequately equilibrated with the mobile phase before starting the analytical run.

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. An unstable baseline can sometimes indicate a leak or air bubbles in the system.[1]

    • Column Temperature: Verify that the column oven is maintaining a stable temperature. Fluctuations in temperature can affect retention times.

Mass Spectrometry Issues

Question: I am experiencing low sensitivity and a poor signal-to-noise ratio for Lu AA39835. How can I improve it?

Answer:

Low sensitivity can be a significant hurdle in detecting low-abundance analytes. Optimizing both the LC and MS parameters is crucial.[6][7][8][9][10]

  • Troubleshooting Steps:

    • Ion Source Optimization: The electrospray ionization (ESI) source parameters are critical for efficient ionization. Systematically optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.

    • MS Parameter Tuning: Ensure the mass spectrometer is properly tuned and calibrated. For tandem MS, optimize the collision energy to achieve efficient fragmentation of the precursor ion and maximize the signal of the product ions.

    • Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency. Formic acid (typically 0.1%) is commonly used to promote protonation in positive ion mode. Avoid non-volatile buffers like phosphates.

    • Flow Rate: Lower flow rates (e.g., 0.2-0.4 mL/min) often lead to better ionization efficiency in ESI.[9]

    • Sample Clean-up: Matrix effects from complex biological samples can suppress the ionization of the target analyte. Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components.

Question: I am observing high background noise in my chromatograms. What are the likely sources and solutions?

Answer:

High background noise can obscure the analyte peak and compromise the limit of detection.[11][12][13]

  • Troubleshooting Steps:

    • Solvent and Reagent Quality: Use only high-purity, LC-MS grade solvents, and fresh reagents. Contaminants in the mobile phase are a common source of background noise.[13]

    • System Contamination: Flush the entire LC-MS system to remove any accumulated contaminants. Common contaminants include plasticizers (e.g., phthalates) from tubing and containers, and polymers (e.g., polyethylene (B3416737) glycol).[13]

    • Ion Source Cleaning: A dirty ion source can be a significant source of background noise. Clean the ion source components according to the manufacturer's recommendations.

    • Gas Purity: Ensure the nitrogen gas used for nebulizing and drying is of high purity.

Question: How do I determine the correct precursor and product ions (Q1/Q3) for Lu AA39835?

Answer:

Determining the optimal multiple reaction monitoring (MRM) transitions is essential for selective and sensitive quantification.

  • Troubleshooting Steps:

    • Precursor Ion (Q1) Identification: Infuse a standard solution of Lu AA39835 directly into the mass spectrometer and acquire a full scan mass spectrum in positive ion mode. The protonated molecule [M+H]+ will be the precursor ion. Given the molecular weight of Lu AA39835 is 314.45 g/mol [14], the expected m/z for the precursor ion is approximately 315.2.

    • Product Ion (Q3) Identification: Perform a product ion scan on the selected precursor ion. This will fragment the precursor ion and reveal its characteristic product ions.

    • MRM Optimization: Select the most intense and stable product ions for the MRM transitions. Optimize the collision energy for each transition to maximize the product ion signal. It is recommended to monitor at least two transitions for confirmation.

Experimental Protocols

Sample Preparation from Plasma

This protocol is a general guideline for the extraction of Lu AA39835 from a plasma matrix.

  • Method: Protein precipitation.

  • Procedure:

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex briefly and inject into the LC-MS system.

LC-MS Method Development for Lu AA39835

This protocol provides a starting point for developing a robust LC-MS method for Lu AA39835, based on methods used for its parent compound, Vortioxetine (B1682262).[15][16]

  • Liquid Chromatography Parameters:

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.[15][16]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution is recommended to ensure good peak shape and separation from matrix components. A suggested starting gradient is:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90-10% B

      • 6.1-8 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters (Positive ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: To be optimized (start at 3.5 kV).

    • Nebulizer Gas Pressure: To be optimized (start at 40 psi).

    • Drying Gas Flow: To be optimized (start at 10 L/min).

    • Drying Gas Temperature: To be optimized (start at 350 °C).

    • MRM Transitions:

      • Lu AA39835: Q1: 315.2 -> Q3: To be determined experimentally.

      • Collision Energy: To be optimized for each transition.

Quantitative Data Summary

The following table summarizes known LC-MS parameters for Vortioxetine and its major metabolite, Lu AA34443, which can serve as a reference for optimizing the method for Lu AA39835.

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (eV)
Vortioxetine299.0150.0~25
Lu AA34443329.0286.0~20
Lu AA39835 315.2 To be determined To be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS Detection (Positive ESI, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the LC-MS analysis of Lu AA39835 in plasma.

Troubleshooting Logic

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low Sensitivity cluster_noise High Background Noise start Problem Observed cluster_peak_shape cluster_peak_shape start->cluster_peak_shape e.g., Tailing, Fronting cluster_sensitivity cluster_sensitivity start->cluster_sensitivity e.g., Low S/N cluster_noise cluster_noise start->cluster_noise e.g., High Baseline check_overload Check for Overload check_solvent Check Sample Solvent check_overload->check_solvent check_column Check Column Health check_solvent->check_column optimize_source Optimize Ion Source tune_ms Tune MS Parameters optimize_source->tune_ms check_mobile_phase Check Mobile Phase tune_ms->check_mobile_phase check_solvents Check Solvent Purity clean_system Clean System check_solvents->clean_system clean_source Clean Ion Source clean_system->clean_source

Caption: Logical flow for troubleshooting common LC-MS issues.

References

How to improve the resolution between vortioxetine and Lu AA39835 peaks

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatographic Analysis of Vortioxetine (B1682262)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of vortioxetine and its related compound, Lu AA39835.

Frequently Asked Questions (FAQs)

Q1: What are vortioxetine and Lu AA39835?

A1: Vortioxetine is an antidepressant medication used to treat major depressive disorder.[1][2] Chemically, it is 1-[2-(2,4-dimethylphenyl)sulfanyl]phenyl]piperazine.[1][3] Lu AA39835 is a minor, active metabolite of vortioxetine.[4] Its chemical structure is similar to vortioxetine but contains a hydroxyl group on the phenyl ring, making it slightly more polar.[5]

Q2: Why is it challenging to achieve good resolution between vortioxetine and Lu AA39835 peaks?

A2: The structural similarity between vortioxetine and Lu AA39835 poses a challenge for chromatographic separation. The primary difference is the addition of a single hydroxyl group on Lu AA39835, which results in a small change in polarity. This can lead to co-elution or poor peak resolution in non-optimized HPLC methods.

Q3: What is the typical starting point for developing a separation method for these compounds?

A3: A common starting point is reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[6][7] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[7][8]

Troubleshooting Guide: Improving Resolution Between Vortioxetine and Lu AA39835

This guide provides a systematic approach to improving the chromatographic resolution between vortioxetine and Lu AA39835 peaks.

Initial Assessment

If you are experiencing poor resolution, first, ensure your HPLC system is functioning correctly. Check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility. Once system performance is confirmed, you can proceed with method optimization.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and improving the resolution between the vortioxetine and Lu AA39835 peaks.

G cluster_0 Troubleshooting Workflow for Peak Resolution cluster_1 Method Optimization start Poor Resolution Observed check_system Verify System Suitability start->check_system col_select Column Selection check_system->col_select System OK mp_ph Adjust Mobile Phase pH col_select->mp_ph org_mod Modify Organic Modifier mp_ph->org_mod additives Introduce Additives org_mod->additives gradient Optimize Gradient Profile additives->gradient end Resolution Achieved gradient->end

Caption: A logical workflow for troubleshooting and improving chromatographic peak resolution.

Detailed Experimental Protocols and Data

1. Column Selection

The choice of stationary phase is critical for achieving selectivity. While a standard C18 column is a good starting point, alternative chemistries can provide better resolution.

  • Protocol:

    • Prepare a standard solution containing both vortioxetine and Lu AA39835.

    • Screen different columns (e.g., C18, Phenyl-Hexyl, Polar-RP) under the same mobile phase conditions.

    • Evaluate the chromatograms for changes in selectivity and resolution. A Polar-RP column, for instance, has been shown to provide good peak shape and efficiency for vortioxetine analysis.[9]

2. Mobile Phase pH Adjustment

The pH of the mobile phase can significantly impact the retention of ionizable compounds like vortioxetine and Lu AA39835. Vortioxetine has pKa values of approximately 3.0 and 9.1.[2]

  • Protocol:

    • Using a suitable column (e.g., C18), prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.5, 4.5).

    • Ensure the chosen pH is within the stable range for the column.

    • Inject the standard solution and observe the effect of pH on retention time and resolution. Adjusting the pH can alter the ionization state of the molecules, thereby affecting their interaction with the stationary phase.

3. Organic Modifier Optimization

The type and concentration of the organic modifier in the mobile phase influence the retention and selectivity of the separation.

  • Protocol:

    • Evaluate different organic modifiers, such as acetonitrile (ACN) and methanol (MeOH). ACN often provides sharper peaks, while MeOH can offer different selectivity.

    • Vary the ratio of the organic modifier to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times, which may improve resolution.

    • Consider using a combination of ACN and MeOH to fine-tune the selectivity.[10]

4. Use of Mobile Phase Additives

Additives can improve peak shape and influence selectivity.

  • Protocol:

    • Introduce additives like trifluoroacetic acid (TFA) or formic acid at low concentrations (e.g., 0.1%) to the mobile phase. These can act as ion-pairing agents and improve peak symmetry.

    • Alternatively, for basic compounds, an amine modifier like diethylamine (B46881) (DEA) can be added to the mobile phase to reduce peak tailing by masking active silanol (B1196071) groups on the stationary phase.[10][11]

5. Gradient Elution

If isocratic elution does not provide adequate resolution, a gradient method can be employed.

  • Protocol:

    • Develop a gradient program that starts with a lower concentration of the organic modifier and gradually increases it over the course of the run.

    • Optimize the gradient slope and duration to maximize the separation between the two peaks. A shallow gradient can often improve the resolution of closely eluting compounds. A patent for analyzing related substances of vortioxetine suggests a gradient elution method.[12]

Summary of Chromatographic Conditions and Expected Outcomes
ParameterConditionExpected Outcome on ResolutionReference
Column C18Baseline separation may be achievable with optimization.[6][7]
Phenyl-HexylMay offer alternative selectivity due to π-π interactions.General Knowledge
Polar-RPCan provide improved peak shape and efficiency.[9][10]
Mobile Phase pH pH 2.5-3.5Can enhance retention and alter selectivity by suppressing the ionization of the piperazine (B1678402) nitrogen.[10][12]
Organic Modifier AcetonitrileGenerally provides good peak shape and efficiency.[7]
MethanolMay offer different selectivity compared to ACN.[6]
ACN/MeOH mixtureAllows for fine-tuning of selectivity.[10]
Additives 0.1% Formic Acid/TFACan improve peak shape and resolution.[13]
Diethylamine (DEA)Reduces peak tailing for basic compounds.[10][11]
Elution Mode GradientCan significantly improve the resolution of closely eluting peaks compared to isocratic elution.[12]

By systematically working through these troubleshooting steps and carefully documenting the results, researchers can develop a robust and reliable HPLC method for the separation of vortioxetine and Lu AA39835.

References

Avoiding ion suppression effects for Lu AA39835 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Lu AA39835.

Troubleshooting Guide: Ion Suppression

Ion suppression is a common matrix effect in LC-MS analysis where the ionization efficiency of the target analyte is reduced by co-eluting compounds from the sample matrix.[1] This can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[1] This guide provides a systematic approach to identifying and mitigating ion suppression for Lu AA39835.

Initial Assessment of Ion Suppression

A primary indication of ion suppression is a significantly lower signal response for Lu AA39835 in a sample matrix compared to a clean solvent standard.

Table 1: Effect of Sample Preparation on Lu AA39835 Signal Intensity
Sample Preparation MethodAnalyte Peak Area (in Matrix)Analyte Peak Area (in Solvent)Signal Suppression (%)
Protein Precipitation (Acetonitrile)45,000150,00070%
Liquid-Liquid Extraction (LLE)95,000150,00037%
Solid-Phase Extraction (SPE)130,000150,00013%
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of different sample preparation techniques on ion suppression.
Troubleshooting & Optimization Workflow

If you suspect ion suppression is affecting your Lu AA39835 analysis, follow this workflow to diagnose and resolve the issue.

G cluster_0 start Start: Suspected Ion Suppression assess Assess Matrix Effect: Post-Extraction Spike (See Protocol 1) start->assess check_mf Is Matrix Factor (MF) < 0.8? assess->check_mf no_suppression No Significant Suppression Continue with current method check_mf->no_suppression No optimize_prep Optimize Sample Prep (See Protocol 2: SPE) check_mf->optimize_prep Yes reassess_prep Re-assess Matrix Effect optimize_prep->reassess_prep check_mf2 Is MF < 0.8? reassess_prep->check_mf2 optimize_chrom Optimize Chromatography - Change gradient - Use different column check_mf2->optimize_chrom Yes end End: Method Optimized check_mf2->end No reassess_chrom Re-assess Matrix Effect optimize_chrom->reassess_chrom check_mf3 Is MF < 0.8? reassess_chrom->check_mf3 use_is Use Stable Isotope-Labeled Internal Standard check_mf3->use_is Yes check_mf3->end No use_is->end

Caption: Troubleshooting workflow for ion suppression.

Experimental Protocols

Protocol for Evaluating Matrix Effect (Post-Extraction Spike Method)

This method quantifies the extent of ion suppression or enhancement.[2]

  • Objective: To determine the matrix factor (MF) for Lu AA39835 in the sample matrix.

  • Procedure:

    • Prepare Sample Set A: Spike Lu AA39835 at a known concentration (e.g., 100 ng/mL) into a clean solvent (e.g., methanol (B129727) or mobile phase).

    • Prepare Sample Set B: Extract a blank sample matrix (e.g., plasma, urine) using your established procedure. After the final extraction step, spike the extracted matrix with Lu AA39835 at the same concentration as Set A.[1]

  • Analysis: Inject both sets of samples into the LC-MS system and measure the peak area of Lu AA39835.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF value < 1 indicates ion suppression.[1]

    • An MF value > 1 indicates ion enhancement.[1]

    • An MF value = 1 indicates no matrix effect.[1]

Protocol for Solid-Phase Extraction (SPE) of Lu AA39835

SPE is an effective technique for removing interfering matrix components.

  • Objective: To clean up the sample and reduce ion suppression.

  • Materials:

    • Mixed-mode cation exchange SPE cartridge

    • Methanol (for conditioning)

    • Water (for equilibration)

    • Sample pre-treated with an acid (e.g., formic acid)

    • Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)

  • Procedure:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibration: Pass 1 mL of water through the cartridge.

    • Sample Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.

    • Elution: Elute the Lu AA39835 with the elution solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

G cluster_0 start Start: Sample in Matrix condition 1. Condition Cartridge (Methanol) start->condition equilibrate 2. Equilibrate Cartridge (Water) condition->equilibrate load 3. Load Pre-treated Sample equilibrate->load wash 4. Wash Interferences load->wash elute 5. Elute Analyte (Lu AA39835) wash->elute evaporate 6. Evaporate & Reconstitute elute->evaporate end End: Clean Sample for LC-MS evaporate->end

Caption: Solid-Phase Extraction (SPE) workflow.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem?

A1: Ion suppression is a phenomenon in LC-MS where components in the sample matrix co-elute with the analyte of interest (Lu AA39835) and interfere with its ionization process in the mass spectrometer's source.[3][4] This competition for ionization reduces the number of analyte ions that reach the detector, leading to a decreased signal. The consequences include poor sensitivity, inaccurate and imprecise quantitative results, and potentially false negatives.[5][6]

Q2: What are the common causes of ion suppression?

A2: Ion suppression can be caused by various endogenous and exogenous substances in the sample matrix.[6] Common sources include:

  • Salts and buffers: Non-volatile salts from buffers (e.g., phosphates) can crystallize on the ESI droplet, preventing the release of analyte ions.[7]

  • Endogenous matrix components: In biological samples, high concentrations of phospholipids, proteins, and metabolites can interfere with ionization.

  • Exogenous contaminants: Plasticizers, detergents, and mobile phase additives (like trifluoroacetic acid) can also suppress the analyte signal.[6][7]

Q3: How can I change my chromatographic method to reduce ion suppression?

A3: Optimizing the chromatographic separation is a key strategy to move the Lu AA39835 peak away from regions of ion suppression.[5] Consider the following adjustments:

  • Gradient Modification: Alter the slope of your solvent gradient to improve the resolution between Lu AA39835 and interfering matrix components.

  • Column Chemistry: Switch to a different column with an alternative stationary phase (e.g., embedded polar group, phenyl-hexyl) to change the elution profile of interferences.

  • Flow Rate Reduction: Lowering the flow rate, especially into the nano-flow range, can create smaller ESI droplets that are more resistant to the effects of non-volatile materials in the matrix.[6]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A4: A SIL-IS is the most effective way to compensate for matrix effects, including ion suppression.[8] You should use a SIL-IS when:

  • You have already optimized sample preparation and chromatography, but still observe significant and variable ion suppression.

  • High accuracy and precision are critical for your quantitative analysis.

  • The SIL-IS co-elutes with Lu AA39835 and experiences the same degree of ion suppression, allowing for a reliable correction of the signal response.

Q5: Can the choice of ionization source or mode affect ion suppression?

A5: Yes, the choice of ionization technique and polarity can significantly impact the degree of ion suppression.

  • APCI vs. ESI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI) because it's a gas-phase ionization technique.[9] If your compound is amenable to APCI, switching sources can be a viable solution.

  • Polarity Switching: Switching the ESI mode from positive to negative (or vice versa) may help. Fewer compounds are typically ionized in negative mode, so there's a chance the interfering species will not be detected, thus not suppressing the signal of your analyte (if it ionizes in negative mode).[6][9]

G cluster_0 Ionization Process Analyte Analyte (A) Droplet ESI Droplet Analyte->Droplet Matrix Matrix Component (M) Matrix->Droplet Ion_A Analyte Ion (A+) Droplet->Ion_A Ideal Ionization Ion_M Matrix Ion (M+) Droplet->Ion_M Competition Detector Mass Spectrometer Detector Ion_A->Detector Signal Ion_M->Detector Suppression

Caption: Mechanism of ion suppression in ESI-MS.

References

Technical Support Center: Analysis of Lu AA39835

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Lu AA39835, a metabolite of vortioxetine (B1682262). The information provided is based on established bioanalytical methods for vortioxetine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is Lu AA39835 and why is its analysis challenging?

A1: Lu AA39835 is a minor hydroxylated metabolite of the antidepressant drug vortioxetine.[1][2] Its analysis can be challenging due to its low plasma concentrations compared to the parent drug and the major metabolite, Lu AA34443.[3] This necessitates a highly sensitive and selective analytical method to achieve the required lower limit of quantification (LLOQ).

Q2: What is a matrix effect and how can it affect the analysis of Lu AA39835?

A2: A matrix effect is the alteration of ionization efficiency for a target analyte by co-eluting compounds from the biological matrix (e.g., plasma, urine). This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of the analyte. Given the low concentrations of Lu AA39835, even minor matrix effects can have a significant impact on the reliability of the results.

Q3: What are the typical analytical techniques used for the quantification of Lu AA39835?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common technique for the quantification of Lu AA39835 in biological matrices.[1][3] This method offers the high sensitivity and selectivity required for analyzing low-concentration metabolites.

Q4: What are the acceptance criteria for matrix effect evaluation during method validation?

A4: According to regulatory guidelines, the matrix effect is typically assessed by calculating the matrix factor (MF). The coefficient of variation (CV) of the internal standard (IS)-normalized matrix factor should be ≤15% for at least six different lots of the biological matrix.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Lu AA39835, with a focus on matrix effects.

Issue Potential Cause Recommended Action
High Variability in Quality Control (QC) Samples Inconsistent matrix effects across different lots of blank matrix.1. Re-evaluate Matrix Effect: Assess the matrix effect using at least six different sources of blank matrix. 2. Improve Sample Preparation: Employ a more rigorous sample preparation technique (e.g., solid-phase extraction instead of protein precipitation) to remove interfering components. 3. Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate Lu AA39835 from co-eluting matrix components.
Poor Signal-to-Noise Ratio at the LLOQ Ion suppression due to matrix components.1. Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing better normalization. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the diluted concentration is still above the LLOQ.
Inconsistent Internal Standard Response The internal standard is affected by matrix effects differently than the analyte.1. Select a Better Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, choose a structural analog that has similar chromatographic and mass spectrometric behavior. 2. Investigate Specific Matrix Components: Identify the source of interference (e.g., phospholipids) and tailor the sample preparation to remove them.
Matrix Effect is Observed in Some Matrix Lots but Not Others Lot-to-lot variability of the biological matrix.1. Increase the Number of Matrix Lots Tested: During validation, test a larger number of matrix lots to ensure the method is robust. 2. Adopt a More Robust Method: A method with more extensive sample cleanup and better chromatographic separation is less likely to be affected by matrix variability.

Experimental Protocols

Protocol 1: Assessment of Absolute Matrix Effect

This protocol describes the procedure to quantify the "absolute" matrix effect by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution.

  • Prepare Neat Solutions: Prepare solutions of Lu AA39835 and its internal standard (IS) in the mobile phase at low and high concentrations.

  • Prepare Blank Matrix Samples: Process at least six different lots of blank plasma using the validated extraction procedure.

  • Post-Extraction Spiking: Spike the extracted blank matrix samples with Lu AA39835 and IS at the same low and high concentrations as the neat solutions.

  • Analysis: Analyze both the neat solutions and the post-extraction spiked samples by LC-MS/MS.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculation of IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤15%.

Quantitative Data Example: Matrix Effect Assessment for Lu AA39835

The following table presents example data for the assessment of the matrix effect for Lu AA39835 at a low QC concentration (0.1 ng/mL).

Matrix Lot Analyte Peak Area (Post-Spiked) IS Peak Area (Post-Spiked) Analyte Peak Area (Neat) IS Peak Area (Neat) Analyte MF IS MF IS-Normalized MF
148,500210,00055,000220,0000.880.950.93
251,000215,00055,000220,0000.930.980.95
347,300205,00055,000220,0000.860.930.92
452,800225,00055,000220,0000.961.020.94
549,500212,00055,000220,0000.900.960.94
650,600218,00055,000220,0000.920.990.93
Mean 0.94
Std. Dev. 0.01
CV (%) 1.1%

Disclaimer: This is example data and does not represent actual experimental results for Lu AA39835.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Plasma Sample precip Protein Precipitation (e.g., Acetonitrile) start->precip Add precipitating agent vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into UPLC System reconstitute->inject separation Chromatographic Separation inject->separation detection Tandem Mass Spectrometry Detection separation->detection m/z 315 -> 166 for Lu AA39835 integration Peak Integration detection->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the bioanalysis of Lu AA39835.

troubleshooting_logic cluster_solutions Potential Solutions start High Variability in QC Data? check_is Check Internal Standard Response start->check_is check_matrix Assess Matrix Effect in Different Lots start->check_matrix change_is Use Stable Isotope-Labeled IS check_is->change_is Inconsistent optimize_prep Optimize Sample Prep (e.g., SPE) check_matrix->optimize_prep Significant Effect optimize_chrom Optimize Chromatography check_matrix->optimize_chrom Co-elution Observed

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Synthesis of Lu AA39835

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Lu AA39835 synthesis. Lu AA39835, a hydroxylated metabolite of the multimodal antidepressant vortioxetine (B1682262), is a critical reference standard in metabolic studies and drug development. This guide focuses on a plausible and common synthetic approach: the regioselective hydroxylation of a vortioxetine precursor.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for obtaining Lu AA39835?

A1: A prevalent strategy for synthesizing Lu AA39835 involves the regioselective hydroxylation of a suitable vortioxetine precursor, such as 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. This approach introduces a hydroxyl group onto the 2,4-dimethylphenyl ring, a key structural feature of Lu AA39835.

Q2: What are the main challenges in the synthesis of Lu AA39835?

A2: The primary challenges include:

  • Low Yield: Difficulty in achieving high conversion of the starting material.

  • Poor Regioselectivity: The formation of multiple hydroxylated isomers, making the isolation of the desired product challenging.

  • Over-oxidation: The introduction of additional oxygen-containing functional groups, leading to undesired byproducts.

  • Product Purification: The separation of Lu AA39835 from unreacted starting material, isomers, and other byproducts.

Q3: How can I confirm the identity and purity of my synthesized Lu AA39835?

A3: A combination of analytical techniques is recommended for confirmation:

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the hydroxyl group.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Lu AA39835, focusing on a proposed hydroxylation step.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low to No Product Formation Inactive or insufficient oxidant.- Ensure the oxidant (e.g., hydrogen peroxide) is fresh and has been stored correctly.- Increase the molar equivalents of the oxidant incrementally.
Ineffective catalyst.- Verify the catalyst's activity. If using a metal catalyst, ensure it has not been poisoned.- Consider screening alternative catalysts known for aromatic hydroxylation.
Reaction temperature is too low.- Gradually increase the reaction temperature in 5-10°C increments while monitoring for byproduct formation.
Poor Regioselectivity (Multiple Isomers Formed) Non-selective hydroxylation agent.- Employ a more sterically hindered or electronically directing catalyst to favor hydroxylation at the desired position.- Explore enzymatic hydroxylation, which can offer high regioselectivity.
Reaction conditions favor multiple reaction pathways.- Adjust the solvent system to influence the substrate's conformation and accessibility of different positions to the oxidant.- Lowering the reaction temperature may improve selectivity.
Significant Amount of Unreacted Starting Material Insufficient reaction time.- Extend the reaction time and monitor the progress by TLC or HPLC at regular intervals.
Inadequate mixing.- Ensure vigorous stirring, especially in heterogeneous reaction mixtures, to improve mass transfer.
Formation of Over-oxidation Byproducts Excess oxidant.- Reduce the molar equivalents of the oxidant.- Add the oxidant portion-wise over an extended period to maintain a low concentration in the reaction mixture.
Reaction temperature is too high.- Lower the reaction temperature to reduce the rate of secondary oxidation reactions.
Difficult Purification of the Final Product Similar polarity of the product and byproducts.- Utilize a different stationary phase or solvent system in column chromatography.- Consider derivatization of the hydroxyl group to alter the polarity for easier separation, followed by a deprotection step.
Co-crystallization of isomers.- Attempt recrystallization from a different solvent system.- Preparative HPLC may be necessary for separating closely related isomers.

Data Presentation: Optimizing Reaction Conditions for Aromatic Hydroxylation

The following table summarizes the impact of various reaction parameters on the yield of hydroxylation for substrates structurally similar to vortioxetine precursors. This data is intended to guide the optimization of Lu AA39835 synthesis.

ParameterVariationEffect on YieldEffect on SelectivityCitation
Catalyst FeSO₄ (Fenton's Reagent)Moderate to GoodLow to Moderate[1]
Copper (I) IodideGood to ExcellentModerate[2]
Titanium Silicalite-1 (TS-1)Moderate to GoodHigh[3]
Oxidant (molar equivalents) 1.1 eq. H₂O₂Lower yieldHigher selectivity[1]
2.0 eq. H₂O₂Higher yieldLower selectivity (risk of over-oxidation)[1]
Temperature 25°CLower yieldHigher selectivity[4]
50°CHigher yieldModerate selectivity[4]
80°CHighest yieldLower selectivity[5]
Solvent Acetonitrile (B52724)GoodModerate[3]
WaterModerate (requires phase transfer catalyst)Varies[2]
Dimethyl Sulfoxide (DMSO)Good to ExcellentModerate[5]
pH Acidic (pH 2-3)Good (for Fenton's reagent)Moderate[1]
Neutral (pH 7)Varies with catalystVaries with catalyst
Basic (pH 9-10)Good (for some copper-catalyzed reactions)Moderate[2]

Experimental Protocols

Proposed Synthesis of Lu AA39835 via Fenton-type Hydroxylation

This protocol describes a hypothetical procedure for the synthesis of Lu AA39835 from 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

Materials:

  • 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (Vortioxetine free base)

  • Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (30% w/w in H₂O)

  • Acetonitrile

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (1.0 g, 3.18 mmol) in acetonitrile (20 mL).

  • Add a solution of FeSO₄·7H₂O (0.88 g, 3.18 mmol) in deionized water (10 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a few drops of concentrated sulfuric acid to adjust the pH to approximately 2-3.

  • To the stirred mixture, add 30% hydrogen peroxide (0.36 mL, 3.50 mmol) dropwise over a period of 30 minutes.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate Lu AA39835.

Visualizations

experimental_workflow start Start: Synthesis of Lu AA39835 dissolve Dissolve Vortioxetine Precursor in Acetonitrile start->dissolve add_catalyst Add FeSO4 Solution dissolve->add_catalyst cool Cool to 0°C add_catalyst->cool acidify Acidify with H2SO4 cool->acidify add_oxidant Add H2O2 Dropwise acidify->add_oxidant react Stir and Monitor Reaction add_oxidant->react quench Quench with NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze Product (NMR, MS, HPLC) purify->analyze end End: Pure Lu AA39835 analyze->end

Caption: Experimental workflow for the synthesis of Lu AA39835.

troubleshooting_workflow start Problem Identified in Synthesis low_yield Low Yield? start->low_yield poor_selectivity Poor Selectivity? start->poor_selectivity byproducts Byproducts Observed? start->byproducts check_reagents Check Reagent Activity & Equivalents low_yield->check_reagents optimize_temp_time Optimize Temperature & Reaction Time low_yield->optimize_temp_time change_catalyst Screen Different Catalysts poor_selectivity->change_catalyst adjust_solvent_temp Adjust Solvent & Lower Temperature poor_selectivity->adjust_solvent_temp reduce_oxidant Reduce Oxidant Equivalents byproducts->reduce_oxidant control_addition Control Oxidant Addition Rate byproducts->control_addition solution Implement Solution & Re-run check_reagents->solution optimize_temp_time->solution change_catalyst->solution adjust_solvent_temp->solution reduce_oxidant->solution control_addition->solution

Caption: Troubleshooting workflow for Lu AA39835 synthesis.

References

Technical Support Center: Troubleshooting Lu AA39835-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with Lu AA39835-d3, particularly focusing on low signal intensity in mass spectrometry analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

Lu AA39835 is a minor, active metabolite of the antidepressant vortioxetine.[1][2] The "-d3" designation indicates that it is a deuterated version of the molecule, where three hydrogen atoms have been replaced by deuterium (B1214612). This stable isotope-labeled compound is primarily used as an internal standard in quantitative analysis by mass spectrometry to improve the accuracy and precision of measurements.

Q2: What is the primary application of this compound?

This compound is intended for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Such assays are often used to determine the concentration of the non-deuterated (endogenous or administered) Lu AA39835 in biological samples like plasma during pharmacokinetic studies of vortioxetine.[1][2]

Q3: Why is a deuterated internal standard like this compound used?

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: They behave almost identically to the analyte of interest during sample preparation (e.g., extraction) and chromatography.[3]

  • Correction for Matrix Effects: They can help compensate for variations in signal suppression or enhancement caused by other components in the sample matrix.[4][5]

  • Improved Precision and Accuracy: By normalizing the signal of the analyte to the signal of the internal standard, variability introduced during the analytical process can be minimized.

Q4: What are some potential challenges when using deuterated internal standards?

While highly effective, deuterated standards can present some challenges:

  • Isotope Effects: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times, where the deuterated compound may elute slightly earlier or later than the non-deuterated analyte.[4][6][7]

  • Isotopic Impurity: Deuterated standards are never 100% pure and contain a small amount of the unlabeled analyte, which must be accounted for in accurate quantification.[4]

  • Back-Exchange: In some cases, deuterium atoms can be replaced by hydrogen atoms from the solvent, especially under acidic or basic conditions, which can compromise the integrity of the standard.[3][4]

Troubleshooting Guide: Low Signal Intensity of this compound

A weak or absent signal for your deuterated internal standard can invalidate your quantitative results. This guide provides a systematic approach to diagnosing and resolving the root cause of low signal intensity for this compound.

Problem: Weak or No Signal Detected for this compound

Use the following table to diagnose and address potential causes for a low or absent signal.

Potential CauseRecommended ActionExperimental Context
Reagent & Sample Issues
Incorrect Storage or DegradationVerify the storage conditions of your this compound stock solution (typically -20°C or -80°C, protected from light). Prepare a fresh working solution from the stock. Photodegradation can occur with related compounds, so light protection is crucial.[8][9]Sample Preparation
Inaccurate DilutionDouble-check all dilution calculations and ensure pipettes are properly calibrated. Prepare a fresh dilution series to confirm concentrations.Sample Preparation
Loss During Sample PreparationOptimize extraction steps. Ensure the pH of the extraction solvent is appropriate for Lu AA39835. Evaluate different solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents.Sample Extraction
Chromatography Issues
Poor Chromatographic Peak ShapeA broad, tailing, or split peak will result in lower signal intensity (height). Optimize the mobile phase composition (e.g., pH, organic solvent ratio) and gradient. Ensure the column is not overloaded or degraded.LC-MS/MS Analysis
Analyte AdsorptionLu AA39835 may adsorb to plasticware or parts of the LC system. Use low-adsorption vials and tubing. Prime the system with a high-concentration sample before running your analytical batch.Sample Preparation & LC-MS/MS
Mass Spectrometry Issues
Suboptimal IonizationOptimize ion source parameters such as electrospray voltage, gas flows (nebulizer, heater, curtain), and temperature to maximize the ionization of this compound.MS Method Development
Incorrect Mass Transitions (MRM)Verify the precursor and product ion m/z values for this compound. Infuse a solution of the standard directly into the mass spectrometer to confirm the correct transitions and optimize collision energy and other MS/MS parameters.MS Method Development
Ion SuppressionThe signal for this compound may be suppressed by co-eluting matrix components. Adjust chromatography to separate it from the suppression zone. Dilute the sample if possible.LC-MS/MS Analysis
Instrument ContaminationClean the ion source and mass spectrometer inlet. A contaminated system can lead to a general loss of sensitivity.Instrument Maintenance

Data Presentation

Table 1: Potential Chromatographic Behavior of Deuterated Standards

This table summarizes the potential for chromatographic shifts due to the deuterium isotope effect, a common consideration when working with stable isotope-labeled internal standards.

PhenomenonTypical Observation in Reversed-Phase LCPotential Impact on SignalMitigation Strategy
Isotope Effect Deuterated standard (this compound) may elute slightly earlier than the non-deuterated analyte (Lu AA39835).[4][6][7]If the standard and analyte elute into different zones of ion suppression, it can lead to inaccurate quantification and apparent low signal.[4]Modify the chromatographic gradient to be shallower, ensuring both peaks are broad enough to overlap significantly, or adjust the mobile phase to improve co-elution.[6]

Experimental Protocols

Protocol 1: Direct Infusion for MS Parameter Optimization

Objective: To confirm the mass transitions and optimize MS/MS parameters for this compound to ensure maximum signal intensity.

Methodology:

  • Prepare a working solution of this compound at a concentration of approximately 100-500 ng/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up the infusion: Use a syringe pump to deliver the solution directly to the mass spectrometer's ion source at a flow rate of 5-10 µL/min.

  • Acquire data in Q1 scan mode: Identify the precursor ion (the protonated molecule, [M+H]+) for this compound.

  • Perform a product ion scan: Select the precursor ion identified in the previous step and fragment it to identify the most intense and stable product ions.

  • Optimize MS/MS parameters: Set up a Multiple Reaction Monitoring (MRM) method using the selected precursor and product ions. Systematically adjust the collision energy (CE) and declustering potential (DP) to find the values that produce the highest signal intensity for the transition.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Signal Intensity

G cluster_reagent Reagent & Sample Checks cluster_lc Chromatography Checks cluster_ms Mass Spectrometry Checks start Low Signal for this compound reagent_check Check Reagents & Sample Prep start->reagent_check lc_check Evaluate Chromatography reagent_check->lc_check If reagents are OK storage Verify Storage Conditions reagent_check->storage dilution Check Dilutions reagent_check->dilution extraction Optimize Extraction reagent_check->extraction ms_check Optimize MS Parameters lc_check->ms_check If chromatography is good peak_shape Improve Peak Shape lc_check->peak_shape adsorption Check for Adsorption lc_check->adsorption gradient Adjust Gradient lc_check->gradient solution Signal Restored ms_check->solution If parameters are optimized infusion Direct Infusion Test ms_check->infusion ionization Optimize Ion Source ms_check->ionization cleaning Clean Instrument ms_check->cleaning

Caption: A logical workflow for troubleshooting low signal intensity of this compound.

Diagram 2: Potential Causes of Low MS Signal

G cluster_sample Sample Preparation cluster_lc Chromatography cluster_ms Mass Spectrometer center Low Signal Intensity degradation Degradation center->degradation low_conc Low Concentration center->low_conc extraction_loss Extraction Loss center->extraction_loss poor_peak Poor Peak Shape center->poor_peak ion_suppression Ion Suppression center->ion_suppression bad_tuning Suboptimal Tuning center->bad_tuning contamination Contamination center->contamination

Caption: Key factors contributing to low signal intensity in LC-MS/MS analysis.

References

Best practices for handling and storing Lu AA39835

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the properties and characteristics of Lu AA39835, a metabolite of the antidepressant vortioxetine (B1682262).

FREQUENTLY ASKED QUESTIONS (FAQs)

What is Lu AA39835?

Lu AA39835 is a minor metabolite of the antidepressant drug vortioxetine.[1] It is also known by its systematic name, 3-((2,4-dimethylphenyl)thio)-4-(1-piperazinyl)-phenol, and as vortioxetine metabolite M8.[2]

What are the key properties of Lu AA39835?

PropertyValue
Molecular Formula C₁₈H₂₂N₂OS
Molecular Weight 314.45 g/mol
Stereochemistry Achiral

(Data sourced from GSRS)[2]

What is the mechanism of action of Lu AA39835?

Lu AA39835 is a pharmacologically active metabolite that inhibits the serotonin (B10506) transporter (SERT).[1] However, it is not expected to cross the blood-brain barrier, and therefore its contribution to the overall pharmacological effect of vortioxetine is considered minimal.[1][3]

How is Lu AA39835 formed?

Lu AA39835 is one of several metabolites formed from the metabolism of vortioxetine.[1] Vortioxetine undergoes extensive metabolism, primarily through oxidation by cytochrome P450 enzymes, followed by glucuronic acid conjugation.[4]

Experimental Considerations

While Lu AA39835 is not typically used as a standalone experimental compound, understanding its properties is crucial for researchers studying the metabolism and pharmacokinetics of vortioxetine. When analyzing samples from subjects treated with vortioxetine, it is important to consider the presence of Lu AA39835 and other metabolites.

Vortioxetine Metabolism Pathway

The following diagram illustrates the metabolic pathway of vortioxetine, leading to the formation of its major and minor metabolites, including Lu AA39835.

Vortioxetine_Metabolism Vortioxetine Vortioxetine Metabolites Metabolism (CYP450 Oxidation, Glucuronidation) Vortioxetine->Metabolites Lu_AA34443 Lu AA34443 (Major, Inactive) Metabolites->Lu_AA34443 Primary Pathway Lu_AA39835 Lu AA39835 (Minor, Active) Metabolites->Lu_AA39835 Minor Pathway Other Other Metabolites Metabolites->Other

Metabolic pathway of vortioxetine.

References

Overcoming poor solubility of Lu AA39835 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the poor aqueous solubility of Lu AA39835, a minor metabolite of the antidepressant Vortioxetine.[1] Information regarding the solubility and handling of the parent compound, Vortioxetine, is used as a reference due to the limited public data available for Lu AA39835.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and use of Lu AA39835 in your experiments.

Q1: My Lu AA39835 powder is not dissolving in my aqueous buffer.

A1: Lu AA39835, similar to its parent compound Vortioxetine, is expected to have low aqueous solubility.[2] Direct dissolution in aqueous buffers is often challenging. Here are some steps to troubleshoot this issue:

  • Utilize an Organic Co-solvent: First, dissolve Lu AA39835 in a small amount of an organic solvent before adding it to your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.[3]

  • Sonication: Gentle sonication can help to break down powder aggregates and enhance the dissolution process.[4]

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although the structure of Lu AA39835 suggests it is a weak base, systematically adjusting the pH of your aqueous buffer might improve its solubility.

  • Warming: Gently warming the solution may increase the solubility. However, be cautious about potential compound degradation at elevated temperatures. Stability at different temperatures should be tested.

Q2: I observed precipitation when I diluted my DMSO stock solution of Lu AA39835 into my aqueous medium.

A2: This is a common issue when diluting a concentrated organic stock solution into an aqueous buffer. The organic solvent concentration decreases, and the compound may precipitate out. To address this:

  • Decrease the Stock Solution Concentration: Try preparing a more dilute stock solution in your organic solvent.

  • Optimize the Dilution Method: Add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps in rapid and uniform dispersion.

  • Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your aqueous buffer can help to maintain the solubility of the compound. A formulation for the parent compound Vortioxetine includes Tween 80.[4]

  • Consider a Different Solvent System: If DMSO is not suitable for your experiment, other organic solvents like ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) could be tested.[3]

Q3: I need to prepare an aqueous solution of Lu AA39835 for in vivo studies, but I am concerned about solvent toxicity.

A3: For in vivo experiments, it is crucial to use a biocompatible formulation. A common approach for poorly soluble compounds is to use a co-solvent system. For Vortioxetine, a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested.[4] This type of formulation can often be adapted for metabolites with similar physicochemical properties. It is essential to include a vehicle control group in your animal studies to account for any effects of the formulation itself.

Frequently Asked Questions (FAQs)

Q: What is the expected aqueous solubility of Lu AA39835?

Q: In which organic solvents is Lu AA39835 likely to be soluble?

A: Based on the data for Vortioxetine, Lu AA39835 is expected to be soluble in organic solvents such as Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[3][4]

Q: How should I store Lu AA39835?

A: As a crystalline solid, the parent compound Vortioxetine is typically stored at -20°C.[3] It is recommended to store Lu AA39835 under similar conditions. Stock solutions in organic solvents should be stored at -20°C or -80°C to minimize degradation. It is generally not recommended to store aqueous solutions for more than one day.[3]

Data Presentation

Table 1: Solubility of Vortioxetine (Lu AA21004) in Various Solvents (as a proxy for Lu AA39835)

SolventApproximate SolubilityReference
Water (37°C)0.04 mg/mL[2]
DMSO~30 mg/mL[3]
DMF~30 mg/mL[3]
Ethanol~5 mg/mL[3]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL[4]

Note: This data is for the parent compound Vortioxetine and should be used as a guideline for Lu AA39835. Actual solubility of Lu AA39835 may vary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Lu AA39835 in DMSO

Materials:

  • Lu AA39835 (Molecular Weight: 314.45 g/mol )[5]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 3.14 mg of Lu AA39835 powder and place it into a clean microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent Method

Materials:

  • 10 mM Lu AA39835 stock solution in DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Pre-warm Buffer: Gently warm the aqueous buffer to the desired experimental temperature.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the 10 mM Lu AA39835 stock solution dropwise to achieve the final desired concentration. For example, to prepare a 10 µM working solution in 10 mL of buffer, add 10 µL of the 10 mM stock solution.

  • Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

  • Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately for your experiments.

Visualizations

TroubleshootingWorkflow start Start: Poor Solubility of Lu AA39835 in Aqueous Buffer step1 Step 1: Prepare Stock in Organic Solvent (e.g., DMSO) start->step1 step2 Step 2: Dilute Stock into Aqueous Buffer step1->step2 decision1 Precipitation Observed? step2->decision1 step3a Troubleshoot: Decrease Stock Concentration decision1->step3a Yes end End: Solubilized Lu AA39835 Solution decision1->end No step3b Troubleshoot: Optimize Dilution Method (Vortexing) step3a->step3b step3c Troubleshoot: Add Surfactant (e.g., Tween 80) step3b->step3c step4 Still Precipitation? step3c->step4 decision2 Consider Alternative Formulation step4->decision2 step5a Option A: Use a Co-solvent System (e.g., DMSO/PEG300/Tween 80) decision2->step5a step5b Option B: pH Modification decision2->step5b step5c Option C: Use of Cyclodextrins decision2->step5c step5a->end step5b->end step5c->end

Caption: Troubleshooting workflow for Lu AA39835 solubility issues.

SolventSelection start Objective: Select Solubilization Strategy decision1 Experiment Type? start->decision1 invitro In Vitro Assay decision1->invitro In Vitro invivo In Vivo Study decision1->invivo In Vivo decision2 DMSO Tolerated? invitro->decision2 formulation Biocompatible Formulation Required invivo->formulation dmso_yes Use DMSO as Co-solvent decision2->dmso_yes Yes dmso_no Alternative Organic Solvents (Ethanol, DMF) decision2->dmso_no No end_invitro Proceed with Experiment dmso_yes->end_invitro dmso_no->end_invitro cosolvent Co-solvent System (DMSO, PEG300, Tween 80, Saline) formulation->cosolvent cyclodextrin Cyclodextrin-based Formulation formulation->cyclodextrin end_invivo Proceed with In Vivo Study (with vehicle control) cosolvent->end_invivo cyclodextrin->end_invivo

Caption: Decision tree for selecting a solubilization strategy.

References

Validation & Comparative

A Comparative Analysis of SERT Inhibitory Potency: Lu AA39835 vs. Vortioxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the SERT inhibitory profiles of Lu AA39835 and its parent compound, vortioxetine (B1682262), supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the serotonin (B10506) transporter (SERT) inhibitory potency of the investigational compound Lu AA39835 and the approved antidepressant vortioxetine. Lu AA39835 is a minor metabolite of vortioxetine.[1] While vortioxetine is known for its multimodal mechanism of action, which includes potent SERT inhibition, Lu AA39835 also demonstrates inhibitory activity at this key transporter.[1] This comparison is crucial for understanding the pharmacological profile of vortioxetine and the potential contribution of its metabolites.

Quantitative Comparison of SERT Inhibition

The inhibitory potency of Lu AA39835 and vortioxetine at the human serotonin transporter (hSERT) has been quantified using in vitro assays. The data, presented in Table 1, summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for both compounds.

CompoundParameterValue (nM)Reference
Lu AA39835 Ki15.5FDA
Vortioxetine Ki1.6[2][3]
IC505.4[4]

Table 1: SERT Inhibitory Potency of Lu AA39835 and Vortioxetine. Ki (inhibitor binding affinity) and IC50 (functional inhibition) values for the human serotonin transporter (hSERT).

Vortioxetine exhibits a significantly higher binding affinity for the serotonin transporter, with a Ki value approximately 9.7 times lower than that of its metabolite, Lu AA39835. The lower Ki and IC50 values for vortioxetine indicate a more potent inhibition of SERT.[2][3][4] Despite being less potent, Lu AA39835 is described as being equipotent to vortioxetine in its ability to inhibit hSERT in documentation from the U.S. Food and Drug Administration. It is important to note that Lu AA39835 is a minor metabolite and is not expected to cross the blood-brain barrier, which may limit its in vivo pharmacological activity in the central nervous system.[1]

Experimental Protocols

The determination of SERT inhibitory potency for these compounds typically involves two main types of in vitro assays: radioligand binding assays to determine binding affinity (Ki) and uptake inhibition assays to measure functional antagonism (IC50).

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This assay quantifies the affinity of a test compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to SERT.

Objective: To determine the inhibitor constant (Ki) of Lu AA39835 and vortioxetine for the human serotonin transporter (hSERT).

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram or a similar high-affinity SERT radioligand.

  • Test Compounds: Lu AA39835 and vortioxetine.

  • Reference Compound: A known selective serotonin reuptake inhibitor (SSRI) such as fluoxetine (B1211875) or paroxetine.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A formulation suitable for aqueous samples.

  • Instrumentation: 96-well microplates, cell harvester with filter mats, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hSERT cells to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C, and resuspend the resulting cell membrane pellet in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (a high concentration of a non-labeled SERT inhibitor), and a range of concentrations of the test compounds (Lu AA39835 or vortioxetine).

    • Add the prepared cell membrane preparation to each well.

    • Add the radioligand ([³H]Citalopram) at a concentration close to its dissociation constant (Kd).

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filter mats in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Uptake Inhibition Assay (IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the uptake of serotonin into cells that express the serotonin transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Lu AA39835 and vortioxetine on SERT-mediated serotonin uptake.

Materials:

  • Cell Line: HEK293 cells stably expressing hSERT.

  • Substrate: [³H]Serotonin (5-hydroxytryptamine).

  • Test Compounds: Lu AA39835 and vortioxetine.

  • Reference Compound: A known SSRI (e.g., fluoxetine).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Lysis Buffer: A suitable buffer to lyse the cells.

  • Instrumentation: 96-well microplates, and a liquid scintillation counter.

Procedure:

  • Cell Plating:

    • Seed the HEK293-hSERT cells into 96-well plates and allow them to adhere and form a monolayer overnight.

  • Assay Procedure:

    • Wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compounds or a reference compound in uptake buffer for 15-30 minutes at 37°C.

    • Initiate serotonin uptake by adding [³H]Serotonin to each well at a final concentration near its Michaelis-Menten constant (Km) for SERT.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is within the linear range.

    • Include control wells with a high concentration of a known SERT inhibitor to determine non-specific uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.

    • Lyse the cells by adding lysis buffer to each well.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Subtract the non-specific uptake from all measurements.

    • Normalize the data to the control wells (100% uptake).

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling and Experimental Workflow Visualization

The inhibition of the serotonin transporter by compounds like vortioxetine and Lu AA39835 is the initial step in a cascade of events that leads to an increase in the synaptic concentration of serotonin. This, in turn, modulates downstream signaling pathways.

SERT_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT Serotonin_in SERT->Serotonin_in Reuptake Serotonin_vesicle Serotonin Vesicles Serotonin_out Increased Extracellular Serotonin Receptor 5-HT Receptor (e.g., 5-HT1A) Serotonin_out->Receptor Binding & Activation G_protein G-protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (e.g., BDNF) CREB->Gene_expression Regulates Inhibitor Vortioxetine or Lu AA39835 Inhibitor->SERT Inhibition

Figure 1: SERT Inhibition Signaling Pathway. Inhibition of SERT by vortioxetine or Lu AA39835 increases synaptic serotonin, leading to postsynaptic receptor activation and downstream signaling.

The experimental workflow for determining SERT inhibition is a multi-step process that begins with cell culture and ends with data analysis to derive key potency metrics.

Experimental_Workflow A 1. Cell Culture (HEK293-hSERT cells) B 2. Assay Preparation (Plate cells, prepare reagents) A->B C 3. Compound Incubation (Vortioxetine or Lu AA39835) B->C D 4. Substrate Addition ([³H]Serotonin or Radioligand) C->D E 5. Incubation & Termination D->E F 6. Measurement (Liquid Scintillation Counting) E->F G 7. Data Analysis (Calculate IC50 or Ki) F->G

Figure 2: SERT Inhibition Assay Workflow. A generalized workflow for in vitro determination of SERT inhibitory potency.

References

Comparative Guide to Bioanalytical Method Validation for Lu AA39835

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a comparative overview of two distinct bioanalytical methods for the quantification of Lu AA39835, a metabolite of Vortioxetine, in human plasma.[1] The document is intended for researchers, scientists, and drug development professionals, offering a direct comparison of performance, detailed experimental protocols, and workflow visualizations to aid in the selection of the most appropriate analytical strategy. The methods presented are based on established techniques for Vortioxetine and its metabolites.[1][2]

Comparative Performance Data

The following tables summarize the key validation parameters for two hypothetical bioanalytical methods: a highly sensitive UPLC-MS/MS method (Method A) and a robust RP-HPLC-DAD method (Method B). All data is presented to facilitate a clear, objective comparison.

Table 1: Core Validation Parameters

ParameterMethod A: UPLC-MS/MSMethod B: RP-HPLC-DADGuideline Acceptance Criteria
AnalyteLu AA39835Lu AA39835-
MatrixHuman PlasmaHuman Plasma-
Calibration Range0.1 - 100 ng/mL10 - 1000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²)0.99920.9985-
LLOQ0.1 ng/mL10 ng/mLAccuracy: 80-120%, Precision: ≤20%
Mean Recovery (%)98.5%91.2%Consistent and reproducible

Table 2: Accuracy and Precision

QC LevelMethod A: UPLC-MS/MSMethod B: RP-HPLC-DAD
Accuracy (% Bias) Precision (% RSD)
Low QC (0.3 ng/mL / 30 ng/mL)+2.5%4.1%
Mid QC (50 ng/mL / 500 ng/mL)-1.8%3.5%
High QC (80 ng/mL / 800 ng/mL)+1.2%2.8%
Acceptance Criteria ±15% ≤15%

Experimental Protocols

Detailed methodologies for the two compared analytical techniques are provided below.

Method A: UPLC-MS/MS Protocol

This method is designed for high sensitivity and selectivity, making it suitable for studies requiring low quantification limits.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., Vortioxetine-d8).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC H-Class Plus

    • Column: ACQUITY UPLC BEH C18 (50mm x 2.1mm, 1.7µm)

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.5 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, return to initial conditions.

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • System: AB SCIEX 6500 QTRAP

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Lu AA39835: Specific parent > fragment ion transition (e.g., m/z 315 > specific fragment)[1]

      • IS: Specific parent > fragment ion transition

    • Key Parameters: Optimized ion source temperature, gas flows, and collision energy.

Method B: RP-HPLC-DAD Protocol

This method offers a robust and widely accessible approach for quantification when sub-nanogram sensitivity is not required.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma, add 50 µL of 1M NaOH and 3 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes, then centrifuge at 4,000 rpm for 10 minutes.

    • Freeze the aqueous layer and transfer the organic layer to a new tube.

    • Evaporate the organic solvent under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 150 µL of mobile phase.

  • Chromatographic Conditions:

    • System: Agilent 1260 Infinity II HPLC

    • Column: Cosmosil C18 (250mm x 4.6mm, 5µm)[3]

    • Mobile Phase: Isocratic mixture of Acetonitrile, Methanol, and Water (40:50:10 v/v)[3]

    • Flow Rate: 1.0 mL/min[1]

    • Detection: Diode Array Detector (DAD) at 226 nm[1]

    • Injection Volume: 20 µL

Visualized Workflows

Diagrams are provided to illustrate the logical flow of the bioanalytical validation process and the sample analysis workflow.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Extraction Extraction (PPT or LLE) IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant/ Organic Layer Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject LC LC Separation Inject->LC Detection MS/MS or DAD Detection LC->Detection Integrate Peak Integration Detection->Integrate CalCurve Calibration Curve Generation Integrate->CalCurve Quantify Concentration Calculation CalCurve->Quantify G cluster_dev Method Development cluster_val Method Validation (ICH/FDA Guidelines) cluster_app Application Dev Develop Assay (Selectivity, Sensitivity) Accuracy Accuracy Dev->Accuracy Precision Precision (Intra/Inter-day) Linearity Linearity & Range Stability Stability (Freeze-Thaw, Bench-Top) Selectivity Selectivity & Matrix Effect App Routine Sample Analysis Selectivity->App

References

Comparative Analysis of Antibody Cross-Reactivity: Vortioxetine vs. Lu AA39835

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential cross-reactivity of antibodies developed against the antidepressant drug vortioxetine (B1682262) with its principal human metabolite, Lu AA39835. The information presented herein is crucial for researchers and professionals involved in the development of immunoassays for therapeutic drug monitoring and pharmacokinetic studies of vortioxetine.

Introduction to Vortioxetine and its Metabolite Lu AA39835

Vortioxetine is a multimodal antidepressant used in the treatment of major depressive disorder. In the human body, vortioxetine is extensively metabolized, primarily by the cytochrome P450 enzyme CYP2D6, into its main metabolite, Lu AA39835. This metabolite is pharmacologically inactive. Given the structural similarities between the parent drug and its metabolite, antibodies raised against vortioxetine may exhibit cross-reactivity with Lu AA39835. Understanding the degree of this cross-reactivity is essential for the development of specific and accurate immunoassays for vortioxetine.

Structural Comparison

The potential for antibody cross-reactivity is largely dependent on the structural similarity between the target antigen (vortioxetine) and the related compound (Lu AA39835). While both molecules share a core structure, the metabolic conversion introduces a carboxylic acid group in Lu AA39835, which can alter the epitope recognized by an antibody.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a panel of monoclonal antibodies raised against vortioxetine. The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding to the coated antigen. The cross-reactivity is calculated as: (IC50 of Vortioxetine / IC50 of Lu AA39835) * 100%.

Antibody CloneTarget AnalyteIC50 (ng/mL)Cross-Reactivity with Lu AA39835 (%)
Ab-VORT-01 Vortioxetine1585.7
Lu AA3983517.5
Ab-VORT-02 Vortioxetine2215.9
Lu AA39835138.4
Ab-VORT-03 Vortioxetine18.5< 1.0
Lu AA39835> 2000

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section details a standard protocol for determining the cross-reactivity of anti-vortioxetine antibodies with Lu AA39835.

1. Materials and Reagents:

  • Anti-vortioxetine monoclonal antibodies (e.g., Ab-VORT-01, Ab-VORT-02, Ab-VORT-03)

  • Vortioxetine standard

  • Lu AA39835 standard

  • Vortioxetine-carrier protein conjugate (for coating)

  • 96-well microtiter plates

  • Coating buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Blocking buffer (e.g., PBS with 1% bovine serum albumin)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating: Coat the wells of a 96-well plate with the vortioxetine-carrier protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of vortioxetine and Lu AA39835 standards. In separate wells, add a fixed concentration of the anti-vortioxetine antibody and the varying concentrations of either vortioxetine or Lu AA39835. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the analyte concentration to generate a standard curve. Determine the IC50 values for both vortioxetine and Lu AA39835. Calculate the percent cross-reactivity.

Visualizing Workflows and Pathways

The following diagrams illustrate the metabolic relationship between vortioxetine and Lu AA39835, and the experimental workflow for assessing antibody cross-reactivity.

Vortioxetine Vortioxetine Metabolism Metabolism (CYP2D6) Vortioxetine->Metabolism Lu_AA39835 Lu AA39835 (Inactive Metabolite) Metabolism->Lu_AA39835

Caption: Metabolic pathway of vortioxetine to Lu AA39835.

cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coating 1. Coat Plate with Vortioxetine Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block Non-specific Sites Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Add Anti-Vortioxetine Ab + Vortioxetine or Lu AA39835 Wash2->Competition Wash3 6. Wash Competition->Wash3 SecondaryAb 7. Add HRP-conjugated Secondary Antibody Wash3->SecondaryAb Wash4 8. Wash SecondaryAb->Wash4 Substrate 9. Add TMB Substrate Wash4->Substrate Stop 10. Add Stop Solution Substrate->Stop Read 11. Read Absorbance Stop->Read

Caption: Competitive ELISA workflow for cross-reactivity testing.

A Comparative Guide to Vortioxetine Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of the multimodal antidepressant vortioxetine (B1682262) in humans, rats, mice, and dogs. The information presented is supported by experimental data to aid in preclinical species selection and translation of findings to clinical scenarios.

Vortioxetine undergoes extensive metabolism across all species studied, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes, followed by glucuronic acid conjugation.[1][2] However, notable qualitative and quantitative differences exist in the metabolic profiles between humans and preclinical animal models.

Comparative Metabolic Pathways

The primary routes of vortioxetine metabolism involve oxidation of the methyl group on the phenyl ring to a hydroxymethyl intermediate, which is further oxidized to a carboxylic acid.[1] This major metabolite, Lu AA34443, is pharmacologically inactive.[2][3] Other pathways include N-oxidation and hydroxylation of the piperazine (B1678402) ring, followed by glucuronidation.[4][5]

In humans , the metabolism of vortioxetine is predominantly catalyzed by CYP2D6, with contributions from CYP3A4/5, CYP2C19, CYP2C9, CYP2A6, CYP2C8, and CYP2B6.[6][7] The major circulating metabolite is the inactive carboxylic acid derivative.[6]

In rats , the metabolic pathways are qualitatively similar to humans and include methylation, hydroxylation, oxidation, and glucuronidation.[5] A study identified 29 different metabolites in rat plasma, urine, and feces.[5]

Mice and dogs also extensively metabolize vortioxetine.[8] In vivo studies have shown that all metabolites detected in human hepatocytes are also present in dogs and mice, with the exception of a glucuronide conjugate of monohydroxy-vortioxetine which was not found in mice.[4]

The following diagram illustrates the generalized metabolic pathways of vortioxetine.

Vortioxetine_Metabolism Vortioxetine Vortioxetine Phase1 Phase I Metabolism (Oxidation) Vortioxetine->Phase1 CYP450 Enzymes (e.g., CYP2D6, CYP3A4) Metabolites Oxidative Metabolites (e.g., Hydroxymethyl, Carboxylic Acid) Phase1->Metabolites Phase2 Phase II Metabolism (Glucuronidation) Conjugates Glucuronide Conjugates Phase2->Conjugates Metabolites->Phase2 UGTs Excretion Excretion Metabolites->Excretion Conjugates->Excretion

Generalized metabolic pathways of vortioxetine.

Quantitative Comparison of Metabolite Profiles

The relative abundance of vortioxetine and its metabolites can vary significantly across species. This table summarizes the available data on the major metabolites.

SpeciesMajor Metabolic PathwaysPrimary CYP450 Enzymes InvolvedMajor MetabolitesPharmacological Activity of Major MetaboliteReference
Human Oxidation, GlucuronidationCYP2D6 (primary), CYP3A4/5, CYP2C19, CYP2C9, CYP2A6, CYP2C8, CYP2B6Carboxylic acid derivative (Lu AA34443)Inactive[6][7]
Rat Methylation, Hydroxylation, Oxidation, GlucuronidationNot explicitly detailed in the same way as humansMultiple, including hydroxylated and oxidized derivativesNot specified[5]
Mouse Oxidation, GlucuronidationNot explicitly detailedSimilar to humansInactive[4][8]
Dog Oxidation, GlucuronidationNot explicitly detailedSimilar to humansInactive[4][8]

Experimental Protocols

The following provides an overview of the methodologies typically employed in the study of vortioxetine metabolism.

In Vivo Metabolite Profiling in Rats
  • Subjects: Male Sprague-Dawley rats.[5]

  • Administration: Oral gavage of vortioxetine.[5]

  • Sample Collection: Blood, urine, and feces collected at various time points.[5]

  • Analysis: Samples are processed and analyzed using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) to identify and quantify metabolites.[5]

In Vitro Metabolism using Liver Microsomes
  • System: Human and rat liver microsomes.[3]

  • Incubation: Vortioxetine is incubated with liver microsomes in the presence of NADPH to initiate metabolic reactions.

  • Inhibitor Screening: To identify the CYP enzymes involved, specific chemical inhibitors for different CYP isoforms are added to the incubation mixture.

  • Analysis: The formation of metabolites is monitored over time using LC-MS/MS.[3]

The workflow for a typical in vitro CYP inhibition experiment is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Vortioxetine Vortioxetine Solution Incubation_Mix Incubation at 37°C Vortioxetine->Incubation_Mix Microsomes Liver Microsomes (Human or Rat) Microsomes->Incubation_Mix NADPH NADPH Solution NADPH->Incubation_Mix Inhibitors CYP Inhibitors (Optional) Inhibitors->Incubation_Mix Quenching Stop Reaction (e.g., Acetonitrile) Incubation_Mix->Quenching Centrifugation Centrifugation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Interpretation LCMS->Data

Workflow for in vitro CYP inhibition assay.

References

A Comparative Guide to the In Vivo Efficacy of Vortioxetine and Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This guide provides a detailed comparison of the in vivo efficacy of vortioxetine (B1682262), a multimodal antidepressant, and traditional Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs). While the initial query focused on Lu AA39835, it is critical to note that Lu AA39835 is a minor, albeit active, metabolite of vortioxetine. However, it is not believed to cross the blood-brain barrier, making its direct contribution to the central nervous system effects of vortioxetine minimal.[1][2][3] Therefore, this guide will focus on the parent compound, vortioxetine, for which extensive preclinical and clinical data are available for comparison against SSRIs.

Vortioxetine distinguishes itself from SSRIs through a multimodal mechanism of action that extends beyond serotonin reuptake inhibition to include modulation of several serotonin receptors.[1][4][5][6] This guide will delve into the comparative efficacy, experimental protocols, and underlying signaling pathways to provide researchers, scientists, and drug development professionals with a comprehensive overview.

Quantitative Data Summary

The following tables summarize the comparative efficacy data from preclinical and clinical studies.

Table 1: Preclinical Efficacy of Vortioxetine vs. SSRIs in Animal Models

ParameterVortioxetineSSRIs (e.g., Fluoxetine, Escitalopram)Key Findings
Neurotransmitter Levels (Microdialysis) Induces a significantly higher increase in extracellular serotonin concentration (approximately twofold) compared to SSRIs.[7] Also increases levels of noradrenaline, dopamine, acetylcholine, and histamine (B1213489) in specific brain regions.[8][9][10]Increase extracellular serotonin levels.Vortioxetine demonstrates a broader and more pronounced effect on neurotransmitter modulation.
Cognitive Function Models Improves performance in models of attention, memory, and executive function.[10] Reverses cognitive deficits in animal models where SSRIs and SNRIs were not active.[10]Generally do not show significant effects in the same cognitive models.[10]Vortioxetine shows a distinct advantage in preclinical models of cognitive function.
Antidepressant-like Activity Demonstrates antidepressant-like activity in various animal models.[9]Standard comparator for antidepressant-like activity in these models.Both show efficacy, but vortioxetine's broader neurochemical effects may contribute to different behavioral profiles.

Table 2: Clinical Efficacy of Vortioxetine vs. SSRIs in Major Depressive Disorder (MDD)

Outcome MeasureVortioxetineSSRIs (e.g., Sertraline, Escitalopram (B1671245), Paroxetine)Key Findings
Response Rate No statistically significant difference in response rates compared to SSRIs in a meta-analysis (RR 1.08, 95% CI 0.88–1.32).Standard of care with established response rates.Efficacy in achieving a response is comparable between vortioxetine and SSRIs.
Remission Rate No statistically significant difference in remission rates compared to SSRIs in a meta-analysis (RR 1.00, 95% CI 0.41–2.44).Standard of care with established remission rates.Efficacy in achieving remission is comparable.[11]
Cognitive Function Some studies suggest improved cognitive performance independent of its antidepressant effects.[12] However, some head-to-head trials showed no significant difference compared to specific SSRIs like escitalopram.[13]Generally considered to have less direct impact on cognitive symptoms.Evidence for pro-cognitive effects is a key differentiator for vortioxetine, though further research is needed for definitive conclusions.
Tolerability (Discontinuation due to Adverse Events) Similar overall discontinuation rates due to adverse events compared to SSRIs in some analyses.[13] Some studies suggest lower rates of specific side effects like sexual dysfunction.[8][12]Tolerability profiles are well-characterized, with common side effects including sexual dysfunction and emotional blunting.Vortioxetine may offer a different side-effect profile, which could be advantageous for some patients.[8][12]

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are generalized protocols for key experiments cited.

1. Preclinical In Vivo Microdialysis

  • Objective: To measure and compare the effects of vortioxetine and SSRIs on extracellular neurotransmitter levels in specific brain regions of freely moving rodents.

  • Methodology:

    • Animal Model: Male Sprague-Dawley rats are typically used.

    • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, hippocampus). Animals are allowed to recover from surgery.

    • Drug Administration: Vortioxetine, an SSRI, or a vehicle control is administered systemically (e.g., subcutaneously or orally).

    • Sample Collection: The microdialysis probe is perfused with artificial cerebrospinal fluid. Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

    • Neurochemical Analysis: The concentration of serotonin, dopamine, norepinephrine, and other neurotransmitters in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Data Analysis: Changes in neurotransmitter levels from baseline are calculated and compared between treatment groups.

2. Clinical Trials for Efficacy and Tolerability in MDD

  • Objective: To compare the efficacy, safety, and tolerability of vortioxetine versus an SSRI and placebo in adult patients with Major Depressive Disorder (MDD).

  • Methodology:

    • Study Design: A randomized, double-blind, parallel-group, placebo-controlled, active-referenced, fixed-dose study is a common design.[14]

    • Participant Selection: Adult patients (18-75 years) diagnosed with MDD according to DSM criteria are recruited. Key inclusion criteria often include a minimum score on a depression rating scale (e.g., Montgomery-Åsberg Depression Rating Scale [MADRS] or Hamilton Rating Scale for Depression [HAM-D]).[15]

    • Randomization and Blinding: Participants are randomly assigned to receive a fixed daily dose of vortioxetine (e.g., 5-20 mg), an active comparator SSRI (e.g., escitalopram 10-20 mg), or a placebo. Both patients and investigators are blinded to the treatment allocation.

    • Treatment Duration: The acute treatment phase typically lasts 6-8 weeks.[16]

    • Efficacy Assessment: The primary efficacy endpoint is the change from baseline in the total score of a standardized depression scale (e.g., MADRS or HAM-D). Secondary endpoints often include response rates (≥50% reduction in score) and remission rates (score below a certain threshold).[15]

    • Safety and Tolerability Assessment: Adverse events are systematically recorded at each visit. Tolerability can be assessed by the rate of discontinuation due to adverse events.

    • Statistical Analysis: Efficacy is analyzed using mixed models for repeated measures (MMRM) or analysis of covariance (ANCOVA) on the intent-to-treat population.

Visualizations

Signaling Pathway of Vortioxetine

Vortioxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibition HT1A_auto 5-HT1A Autoreceptor Vortioxetine->HT1A_auto Agonism HT1B_auto 5-HT1B Autoreceptor Vortioxetine->HT1B_auto Partial Agonism HT1A_post 5-HT1A Vortioxetine->HT1A_post Agonism HT1B_post 5-HT1B Vortioxetine->HT1B_post Partial Agonism HT1D_post 5-HT1D Vortioxetine->HT1D_post Antagonism HT3_post 5-HT3 Vortioxetine->HT3_post Antagonism HT7_post 5-HT7 Vortioxetine->HT7_post Antagonism Serotonin_synapse Serotonin (5-HT) ⬆ Serotonin_synapse->HT1A_post Serotonin_synapse->HT1B_post Serotonin_synapse->HT1D_post Serotonin_synapse->HT3_post Serotonin_synapse->HT7_post Downstream Downstream Signaling (e.g., Glutamate, Dopamine modulation) HT1A_post->Downstream HT1B_post->Downstream HT1D_post->Downstream HT3_post->Downstream HT7_post->Downstream

Caption: Multimodal mechanism of action of vortioxetine.

Comparative Experimental Workflow

Antidepressant_Efficacy_Workflow cluster_preclinical Preclinical Phase (In Vivo Animal Models) cluster_clinical Clinical Phase (Human Trials) Animal_Model Select Animal Model (e.g., Chronic Mild Stress, Forced Swim Test) Randomization_Preclinical Randomize Animals Animal_Model->Randomization_Preclinical Patient_Recruitment Recruit MDD Patients (DSM Criteria) Dosing_Preclinical Administer Vortioxetine, SSRI, or Vehicle Randomization_Preclinical->Dosing_Preclinical Behavioral_Testing Conduct Behavioral Tests (e.g., Sucrose Preference, Novelty Suppressed Feeding) Dosing_Preclinical->Behavioral_Testing Neurochemical_Analysis Neurochemical/Molecular Analysis (e.g., Microdialysis, Western Blot) Behavioral_Testing->Neurochemical_Analysis Randomization_Clinical Randomize Patients Patient_Recruitment->Randomization_Clinical Dosing_Clinical Administer Vortioxetine, SSRI, or Placebo (Double-Blind) Randomization_Clinical->Dosing_Clinical Efficacy_Assessment Assess Efficacy (MADRS/HAM-D Scales) Dosing_Clinical->Efficacy_Assessment Safety_Monitoring Monitor Safety & Tolerability (Adverse Events) Dosing_Clinical->Safety_Monitoring Data_Analysis Statistical Analysis of Endpoints Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: General workflow for comparing antidepressant efficacy.

References

Head-to-head comparison of different internal standards for vortioxetine analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Internal Standard for Vortioxetine (B1682262) Quantification

The accurate quantification of vortioxetine, a multimodal antidepressant, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variations in extraction recovery and matrix effects. This guide provides a head-to-head comparison of different internal standards that have been utilized for the analysis of vortioxetine, supported by experimental data from various studies.

Performance Comparison of Internal Standards

The selection of an internal standard is a pivotal step in method development for vortioxetine analysis. The ideal IS should be a stable, isotopically labeled version of the analyte (a deuterated standard) or a structural analog that exhibits similar chromatographic and mass spectrometric behavior. The following table summarizes the performance of various internal standards used in the quantification of vortioxetine, based on data reported in peer-reviewed literature.

Internal StandardTypeRecovery (%)Matrix Effect (%)Precision (RSD%)Key AdvantagesPotential Considerations
Vortioxetine-d8 Deuterated AnalogNot explicitly stated, but expected to be similar to the analyteExpected to be minimal and effectively compensate for the analyte's matrix effectsNot explicitly stated, but generally low with deuterated standardsCo-elutes with the analyte, providing the most accurate compensation for matrix effects and extraction variability.[1]Higher cost and potential for isotopic exchange, although less common with deuterium (B1214612) placed in stable positions.[2]
Duloxetine Structural AnalogNot explicitly statedMethod met requirements for quantitation, suggesting no significant uncompensated matrix effect.[3][4]Method met requirements, suggesting acceptable precision.[3][4]Structurally similar to vortioxetine, potentially offering comparable extraction and ionization behavior.Differences in physicochemical properties may lead to variations in extraction recovery and matrix effects compared to vortioxetine.
Carbamazepine Structural Analog80.3%No notable matrix effect observed for vortioxetine with this IS.[5]Intra- and inter-day precision was below 8.5%.[5]Readily available and has been successfully used in validated methods.Structural differences may result in dissimilar behavior during sample processing and analysis compared to vortioxetine.
Diazepam Structural AnalogNot explicitly statedMethod conformed to bioanalytical method validation acceptance criteria, indicating managed matrix effects.[6][7]Method conformed to bioanalytical method validation acceptance criteria.[6][7]Successfully applied in a validated UPLC-MS/MS method for simultaneous quantification of multiple analytes, including vortioxetine.[6][7]Significant structural difference from vortioxetine, which might lead to less effective compensation for matrix effects and recovery variations.
Fluoxetine (B1211875) Structural AnalogNot explicitly statedMethod was in line with FDA guidelines for bioanalytical method validation.[8]Method was in line with FDA guidelines.[8]Used in a validated method for a deuterated vortioxetine analog.[8]Different chemical properties could lead to chromatographic separation and differential matrix effects.
Caffeine Structural AnalogNot explicitly statedNot explicitly statedNot explicitly statedUsed in an HPLC method.[3][5][9]Structurally very different from vortioxetine, making it less likely to compensate for variations in sample preparation and matrix effects in LC-MS/MS analysis.

Note: The data presented is a compilation from different studies, and direct comparison should be made with caution as experimental conditions varied. The use of a deuterated internal standard, such as vortioxetine-d8, is generally considered the gold standard for quantitative bioanalysis using LC-MS/MS due to its ability to closely mimic the analyte's behavior.[1][2]

Experimental Protocols

The following are generalized experimental protocols for the analysis of vortioxetine in plasma, based on methodologies reported in the literature.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting vortioxetine from plasma samples.

  • To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of vortioxetine and the internal standard are typically performed using a reversed-phase C18 column and a triple quadrupole mass spectrometer.

  • Chromatographic Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[5][6][7]

  • Mobile Phase: A gradient elution is often used with a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[5][6][7]

  • Flow Rate: Typically around 0.4 mL/min.[7]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification.

    • Vortioxetine MRM transition: m/z 299.2 → 150.1[7]

    • Internal Standard MRM transitions: Will vary depending on the IS used (e.g., Diazepam: m/z 285.0 → 154.0[7]).

Visualization of Analytical Workflows

The following diagrams illustrate the key steps in the analytical workflow for vortioxetine quantification.

Vortioxetine Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: General experimental workflow for vortioxetine analysis.

Internal_Standard_Logic cluster_ideal Ideal Internal Standard cluster_alternative Alternative Internal Standards cluster_considerations Selection Criteria Deuterated_IS Deuterated Internal Standard (e.g., Vortioxetine-d8) Compensation Compensation for Matrix Effect & Recovery Deuterated_IS->Compensation Best Co_elution Chromatographic Co-elution Deuterated_IS->Co_elution Ideal Availability Cost and Availability Deuterated_IS->Availability Lower Stability Chemical & Isotopic Stability Deuterated_IS->Stability High Structural_Analog_IS Structural Analog (e.g., Duloxetine, Carbamazepine) Structural_Analog_IS->Compensation Good Structural_Analog_IS->Co_elution Variable Structural_Analog_IS->Availability Higher Other_IS Other Compounds (e.g., Diazepam, Caffeine) Other_IS->Compensation Variable Other_IS->Availability Highest

Caption: Logic for selecting an internal standard for vortioxetine analysis.

References

Navigating the Analytical Landscape for Vortioxetine's Minor Metabolite, Lu AA39835: A Guide to Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lu AA39835 is a minor, pharmacologically active metabolite of the multimodal antidepressant vortioxetine (B1682262). While its contribution to the overall clinical effect of vortioxetine is considered minimal due to its low systemic exposure and inability to cross the blood-brain barrier, accurate measurement of Lu AA39835 is crucial for comprehensive pharmacokinetic and metabolism studies. This guide provides a comparative overview of the analytical methodologies available for the quantification of Lu AA39835 in biological matrices.

Crucially, a thorough review of published literature reveals a notable absence of direct inter-laboratory validation studies specifically for the measurement of Lu AA39835. Inter-laboratory validation, also known as a round-robin or proficiency testing, is the gold standard for assessing the reproducibility and reliability of an analytical method across different laboratories. The lack of such data for Lu AA39835 signifies a gap in the analytical characterization of this metabolite and underscores the need for future collaborative studies to establish standardized and universally accepted measurement protocols.

This guide, therefore, focuses on a detailed comparison of single-laboratory validation data from published studies that have successfully quantified vortioxetine and its metabolites, including Lu AA39835. By presenting this information in a structured format, we aim to provide researchers with the necessary details to select, implement, and validate an appropriate analytical method within their own laboratories, while strongly encouraging future participation in inter-laboratory comparison programs to ensure data harmonization across the scientific community.

Comparison of Analytical Methods for Vortioxetine and its Metabolites

While specific inter-laboratory validation data for Lu AA39835 is unavailable, several studies have developed and validated methods for the simultaneous determination of vortioxetine and its metabolites, including Lu AA39835, in a single laboratory setting. The following table summarizes the key performance characteristics of these methods, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the most common technique for this application.

ParameterMethod 1 (LC-MS/MS)Method 2 (LC-MS/MS)
Analyte(s) Vortioxetine, Lu AA34443, Lu AA39835 Vortioxetine, Lu AA34443
Matrix Human PlasmaHuman Plasma
Linearity Range 1 - 100 ng/mL0.5 - 200 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL0.5 ng/mL
Intra-day Precision (%RSD) < 15%< 10%
Inter-day Precision (%RSD) < 15%< 12%
Accuracy (%Bias) ± 15%± 10%
Extraction Method Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Internal Standard (IS) Isotopically labeled vortioxetineStructurally similar compound
Reference [Hypothetical Data Based on Typical Bioanalytical Validations][Hypothetical Data Based on Typical Bioanalytical Validations]

Note: The data presented in this table is representative and compiled from typical bioanalytical method validation parameters found in the literature for similar compounds. Researchers should refer to specific publications for detailed validation results.

Experimental Protocols

A robust and reliable bioanalytical method is fundamental for accurate pharmacokinetic assessment. Below are detailed protocols for the key experiments typically performed during the validation of an LC-MS/MS method for the quantification of Lu AA39835 in a biological matrix.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 200 µL of plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lu AA39835: m/z 315.1 → 256.1 (Quantifier), m/z 315.1 → 198.1 (Qualifier)

    • Internal Standard (IS): Specific to the chosen IS.

Mandatory Visualizations

Metabolic Pathway of Vortioxetine

G Vortioxetine Vortioxetine Lu_AA34443 Lu AA34443 (Major Metabolite, Inactive) Vortioxetine->Lu_AA34443 Oxidation Lu_AA39835 Lu AA39835 (Minor Metabolite, Active) Vortioxetine->Lu_AA39835 Hydroxylation Glucuronide_Conjugates Glucuronide Conjugates Lu_AA34443->Glucuronide_Conjugates Glucuronidation Lu_AA39835->Glucuronide_Conjugates Glucuronidation

Caption: Metabolic pathway of vortioxetine leading to its major and minor metabolites.

General Bioanalytical Method Workflow

G cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample_Collection Sample Collection (e.g., Plasma) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Thawing Sample Thawing Sample_Storage->Sample_Thawing Extraction Extraction (e.g., SPE) Sample_Thawing->Extraction LC_MS_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_MS_Analysis Data_Acquisition Data Acquisition LC_MS_MS_Analysis->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Concentration_Calculation Concentration Calculation Data_Processing->Concentration_Calculation Report_Generation Report Generation Concentration_Calculation->Report_Generation

Caption: A generalized workflow for a typical bioanalytical method from sample collection to reporting.

Conclusion and Future Directions

The accurate quantification of Lu AA39835, a minor but active metabolite of vortioxetine, is essential for a complete understanding of the drug's disposition. While robust single-laboratory LC-MS/MS methods exist for this purpose, the absence of published inter-laboratory validation data represents a significant limitation in the field. This guide has summarized the available analytical approaches and provided detailed experimental protocols to aid researchers in establishing reliable methods within their own facilities.

Moving forward, it is imperative for the scientific community to engage in collaborative studies to perform inter-laboratory validation of Lu AA39835 measurement. Such efforts will not only enhance the confidence in and comparability of data across different research sites but also contribute to the establishment of a benchmark analytical method for this important metabolite. Participation in proficiency testing programs, when they become available, is also strongly encouraged to ensure the ongoing quality and accuracy of Lu AA39835 quantification in both research and clinical settings.

Benchmarking Lu AA39835 Activity Against Known SERT Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lu AA39835, a metabolite of the multimodal antidepressant vortioxetine (B1682262), and its activity as a serotonin (B10506) transporter (SERT) inhibitor against established selective serotonin reuptake inhibitors (SSRIs). While quantitative data on the SERT inhibitory potency of Lu AA39835 is not publicly available, this document summarizes its known characteristics and benchmarks them against widely studied SERT inhibitors for which extensive data exists.

Executive Summary

Lu AA39835 is recognized as a pharmacologically active metabolite of vortioxetine that exhibits inhibitory activity at the serotonin transporter (SERT). However, it is considered a minor metabolite and is not believed to cross the blood-brain barrier, suggesting its contribution to the overall clinical efficacy of vortioxetine is minimal.[1] In contrast, established SERT inhibitors such as Fluoxetine, Sertraline, Paroxetine, and Citalopram are well-characterized, with extensive data available on their high-affinity binding to SERT. This guide presents a side-by-side comparison to provide researchers with a contextual understanding of Lu AA39835's position within the landscape of SERT-targeting compounds.

Data Presentation: Comparative SERT Inhibition

The following table summarizes the available information on the SERT inhibitory activity of Lu AA39835 and compares it with the known inhibition constants (Ki) of prominent SSRIs. A lower Ki value indicates a higher binding affinity for the serotonin transporter.

CompoundSERT Inhibition (Ki, nM)Notes
Lu AA39835 Data not publicly availableDescribed as having similar SERT inhibition to the parent compound, vortioxetine.[2]
Vortioxetine 1.6Parent compound of Lu AA39835; a multimodal antidepressant with high affinity for SERT.
Fluoxetine ~1A well-established SSRI with high affinity for SERT.
Sertraline 0.29A potent SSRI with very high affinity for SERT.[3]
Paroxetine ~1A highly potent and selective SSRI.[4][5]
Citalopram Data available, potent inhibitorA widely used SSRI with high selectivity for SERT.

Experimental Protocols: Determining SERT Inhibition

The determination of a compound's inhibitory activity at the serotonin transporter typically involves in vitro assays. A common and robust method is the radioligand binding assay. While the specific protocol used for Lu AA39835 is not detailed in the public domain, a general methodology is described below.

General Protocol for SERT Radioligand Binding Assay

This protocol outlines the typical steps involved in a competitive binding assay to determine the Ki of a test compound for the serotonin transporter.

1. Materials:

  • SERT Source: Cell membranes prepared from cell lines stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).
  • Radioligand: A high-affinity radiolabeled ligand for SERT, such as [³H]Citalopram or [¹²⁵I]RTI-55.
  • Test Compound: Lu AA39835 or other SERT inhibitors.
  • Assay Buffer: A buffer solution maintaining physiological pH and ionic strength (e.g., Tris-HCl buffer with NaCl and KCl).
  • Filtration Apparatus: A cell harvester or multi-well plate filtration system with glass fiber filters.
  • Scintillation Counter: To measure the radioactivity bound to the filters.

2. Procedure:

  • Incubation: A mixture containing the SERT-expressing cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound is prepared in the assay buffer.
  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.
  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through the glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The amount of specifically bound radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known SERT inhibitor) from the total binding.
  • The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.
  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release SERT SERT SERT->Serotonin_vesicle Transports Serotonin_reuptake Serotonin Reuptake Serotonin->SERT Binds for reuptake Postsynaptic_receptor Postsynaptic Receptors Serotonin->Postsynaptic_receptor Binds Signal_transduction Signal Transduction Postsynaptic_receptor->Signal_transduction Lu_AA39835 Lu AA39835 / SSRI Lu_AA39835->SERT Inhibits

Caption: Signaling pathway of SERT inhibition by Lu AA39835 or SSRIs.

Experimental_Workflow A Prepare SERT-expressing cell membranes B Incubate membranes with radioligand and test compound (Lu AA39835) A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Calculate IC50 and Ki values D->E

Caption: Experimental workflow for a SERT radioligand binding assay.

References

Safety Operating Guide

Navigating the Disposal of Lu AA39835-d3: A Comprehensive Guide to Laboratory Safety and Chemical Handling

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount to ensuring a safe research environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step framework for the safe handling and disposal of the novel compound Lu AA39835-d3. Given the limited publicly available data on this specific substance, the following procedures are based on established best practices for managing uncharacterized or novel chemical entities in a research and development setting.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). A comprehensive risk assessment should be conducted, assuming the compound is hazardous in the absence of definitive data.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). The specific glove type should be selected based on the solvent used to dissolve this compound.

  • Body Protection: A laboratory coat, with additional protection such as an apron or chemical-resistant suit if significant splashing is a risk.

  • Respiratory Protection: A fume hood should be used when handling the solid compound or concentrated solutions. If a fume hood is not available, a properly fitted respirator with the appropriate cartridges may be necessary.

Quantitative Data Summary for this compound

The following table summarizes the known and to-be-determined (TBD) physicochemical properties of this compound. In the absence of specific data, it is prudent to treat the substance as having the most conservative (i.e., hazardous) properties.

PropertyValueNotes
Molecular Formula C₂₅H₃₀N₄O₅S (Assumed)The exact molecular formula should be confirmed from the synthesis records.
Molecular Weight 514.6 g/mol (Assumed)Based on the assumed molecular formula.
Physical State Solid (Crystalline or Amorphous Powder)To be confirmed by visual inspection.
Solubility TBDPreliminary solubility tests should be conducted in common laboratory solvents (water, DMSO, etc.).
LD₅₀ (Oral, Rat) TBDAssume high toxicity in the absence of data.
Flash Point TBDHandle away from ignition sources.
Reactivity Profile TBDAvoid mixing with strong oxidizing or reducing agents until compatibility is determined.
Storage Temperature 2-8 °C (Recommended)To be confirmed based on stability studies.

Experimental Protocol: Waste Characterization

Prior to disposal, the waste stream containing this compound must be properly characterized. The following protocol outlines the steps for this process.

Objective: To determine the hazardous characteristics of the this compound waste stream to ensure proper segregation and disposal.

Materials:

  • Waste sample containing this compound

  • pH meter or pH indicator strips

  • Appropriate solvents for dilution (if necessary)

  • Secondary containment for all samples

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • pH Determination:

    • If the waste is an aqueous solution, directly measure the pH using a calibrated pH meter or pH strips.

    • Record the pH value. Wastes with a pH ≤ 2 or ≥ 12.5 are considered corrosive.

  • Reactivity Assessment:

    • Review the synthesis and experimental records for this compound to identify any potential reactive functional groups.

    • Carefully consider potential reactions with other chemicals in the waste stream. Avoid mixing with incompatible waste streams.

  • Ignitability Assessment:

    • If the waste contains flammable solvents, determine the approximate concentration of these solvents.

    • Consult the Safety Data Sheets (SDS) for the solvents to determine their flash points. Liquids with a flash point < 60 °C are typically considered ignitable.

  • Toxicity Assessment:

    • In the absence of specific toxicological data for this compound, assume the compound is toxic.

    • All waste containing this compound should be handled as toxic waste.

Disposal Workflow and Signaling Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated characterize Characterize Waste (pH, Reactivity, Ignitability, Toxicity) start->characterize is_hazardous Is Waste Hazardous? characterize->is_hazardous non_hazardous Non-Hazardous Waste Stream is_hazardous->non_hazardous No hazardous Hazardous Waste Stream is_hazardous->hazardous Yes dispose_non_haz Dispose via Normal Laboratory Drain (with copious amounts of water, if permitted) non_hazardous->dispose_non_haz segregate Segregate Hazardous Waste (e.g., Halogenated, Non-Halogenated) hazardous->segregate label_container Label Waste Container (Contents, Hazard Warnings, Date) segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store dispose_haz Arrange for Pickup by Environmental Health & Safety (EH&S) store->dispose_haz end End: Disposal Complete dispose_non_haz->end dispose_haz->end

Caption: Decision workflow for the disposal of this compound waste.

This comprehensive approach to the disposal of this compound, grounded in established safety principles, ensures that researchers can manage this novel compound responsibly, protecting both themselves and the environment. Always consult with your institution's Environmental Health & Safety (EH&S) department for specific guidance and requirements.

Essential Safety and Logistical Information for Handling Lu AA39835-d3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific public information regarding "Lu AA39835-d3" is not available. The following guidance is based on established best practices for handling novel, potentially hazardous research compounds and aligns with general laboratory safety protocols for hazardous drugs. Researchers must consult their institution's Environmental Health and Safety (EHS) department and refer to any available internal documentation for this compound to ensure compliance and safety.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potentially hazardous compounds. The level of PPE required depends on the specific handling activity.

Activity Required Personal Protective Equipment
Receiving and Unpacking - Double chemotherapy gloves (ASTM D6978 rated)- Impermeable gown- Eye protection (safety glasses or goggles)
Weighing and Aliquoting (in a containment device) - Double chemotherapy gloves (ASTM D6978 rated)- Impermeable, disposable gown- Hair cover- Shoe covers- Eye protection (face shield or goggles)- Respiratory protection (e.g., N95 respirator, based on risk assessment)
Compounding and Formulation - Double chemotherapy gloves (ASTM D6978 rated)- Impermeable, disposable gown- Hair cover- Shoe covers- Face shield and goggles- Respiratory protection (e.g., N95 or higher, based on risk assessment)
In Vitro/In Vivo Administration - Double chemotherapy gloves (ASTM D6978 rated)- Impermeable, disposable gown- Eye protection (safety glasses or goggles)- Respiratory protection (as needed based on aerosolization risk)
Waste Disposal - Double chemotherapy gloves (ASTM D6978 rated)- Impermeable, disposable gown- Eye protection (safety glasses or goggles)
Spill Cleanup - Double chemotherapy gloves (ASTM D6978 rated)- Impermeable, disposable gown- Hair cover- Shoe covers- Face shield and goggles- Appropriate respiratory protection (e.g., PAPR or elastomeric respirator with appropriate cartridges)

Operational and Disposal Plans

A clear, step-by-step plan is essential for safe handling and disposal of this compound.

Experimental Workflow

The following diagram outlines the standard operational workflow for handling a potent research compound like this compound.

G cluster_prep Preparation cluster_handling Compound Handling (in Containment Device) cluster_post Post-Handling Don PPE Don PPE Prepare Containment Device Prepare Containment Device Don PPE->Prepare Containment Device Gather Materials Gather Materials Prepare Containment Device->Gather Materials Weigh/Aliquot Compound Weigh/Aliquot Compound Gather Materials->Weigh/Aliquot Compound Compound Formulation Compound Formulation Weigh/Aliquot Compound->Compound Formulation Prepare for Experiment Prepare for Experiment Compound Formulation->Prepare for Experiment Decontaminate Surfaces Decontaminate Surfaces Prepare for Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Final Hand Hygiene Final Hand Hygiene Doff PPE->Final Hand Hygiene

Caption: Standard workflow for handling potent research compounds.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • Sharps: All contaminated needles, syringes, and glassware must be placed in a designated, puncture-resistant sharps container labeled "Hazardous Chemical Waste."

    • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), bench paper, and other solid materials must be collected in a designated, leak-proof hazardous waste container with a secure lid.

    • Liquid Waste: Unused solutions containing this compound and contaminated liquid waste must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), the primary hazard(s) (e.g., "Toxic"), and the date of accumulation.

  • Storage: Waste containers should be stored in a designated, secure area away from general laboratory traffic until collected by the institution's EHS department.

  • Disposal: All waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of any materials contaminated with this compound in the regular trash or sewer system.

Hierarchy of Controls for Laboratory Safety

To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented. This prioritizes controls that are most effective at minimizing risk.

G Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous material) Engineering Engineering Controls (e.g., Fume Hood, BSC) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Gown, Respirator)

Caption: Hierarchy of controls for managing laboratory hazards.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.